5-(P-tolyl)thiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKUJCHFMAMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359370 | |
| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73040-54-7 | |
| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(p-tolyl)thiazol-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The thiazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, 2-aminothiazole derivatives are crucial building blocks in medicinal chemistry. This guide provides a comprehensive overview of a common synthetic route to 5-(p-tolyl)thiazol-2-amine, a representative 2-amino-5-arylthiazole, along with detailed protocols for its characterization using modern spectroscopic techniques. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.
Synthesis of this compound
The synthesis of 2-amino-5-arylthiazoles can be achieved through several methods. A widely recognized and effective approach is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5] For the synthesis of a 5-substituted-2-aminothiazole, a common strategy involves the reaction of an appropriate aldehyde with thiourea in the presence of an oxidizing agent, such as iodine. This method provides a direct route to the desired product.
Reaction Scheme
The overall reaction for the synthesis of this compound from p-tolylacetaldehyde and thiourea is depicted below:
p-Tolylacetaldehyde + Thiourea + I₂ → this compound + 2HI + H₂S
Experimental Protocol
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
p-Tolylacetaldehyde
-
Thiourea
-
Iodine
-
Ethanol (or Dimethylformamide, DMF)
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylacetaldehyde (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
To this stirring solution, add finely ground iodine (1.1 equivalents) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution (to neutralize hydroiodic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected outcomes from standard analytical techniques.
Physical Properties
A summary of the key physical and chemical properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂S[6] |
| Molecular Weight | 190.26 g/mol [6] |
| Appearance | Off-white to yellow solid |
| CAS Number | 73040-54-7[6][7] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the structure of this compound and data from analogous compounds.[8][9]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.30 | d | 2H | Ar-H (ortho to CH₃) |
| ~ 7.15 | d | 2H | Ar-H (meta to CH₃) |
| ~ 7.05 | s | 1H | Thiazole C4-H |
| ~ 5.10 | br s | 2H | -NH₂ |
| ~ 2.35 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 168.0 | Thiazole C2 (-C-NH₂) |
| ~ 145.0 | Thiazole C5 |
| ~ 137.0 | Ar-C (ipso, attached to CH₃) |
| ~ 131.0 | Ar-C (ipso, attached to thiazole) |
| ~ 129.5 | Ar-CH |
| ~ 128.5 | Ar-CH |
| ~ 120.0 | Thiazole C4 |
| ~ 21.0 | Ar-CH₃ |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) of primary amine[10] |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (methyl) |
| ~ 1620 | Strong | N-H bend (scissoring) of primary amine[10] |
| ~ 1580 | Strong | C=N stretch (thiazole ring) |
| 1510, 1450 | Medium | Aromatic C=C stretch |
| ~ 1320 | Medium | Aromatic C-N stretch[10] |
| ~ 700 | Weak | C-S stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Assignment |
|---|---|
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Fourier-Transform Infrared (FT-IR): Obtain the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. Collect data from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Introduce the sample into a mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). Acquire data in electron ionization (EI) mode to observe the molecular ion and characteristic fragmentation patterns.
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Logic
Caption: Logical flow for the analytical characterization of the final product.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 73040-54-7 | TCI Deutschland GmbH [tcichemicals.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. rsc.org [rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Spectroscopic Data of 5-(p-tolyl)thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-tolyl)thiazol-2-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide provides a comprehensive overview of the core spectroscopic data (NMR, IR, MS) for this compound.
Please note: Extensive searches for experimentally obtained spectroscopic data for this compound (CAS 73040-54-7) did not yield a complete, publicly available dataset. Therefore, the quantitative data presented in this guide is predicted based on computational models and should be used as a reference for experimental verification.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 2H | Ar-H (ortho to CH₃) |
| ~7.18 | d | 2H | Ar-H (meta to CH₃) |
| ~7.10 | s | 1H | Thiazole-H (C4-H) |
| ~6.50 | s (br) | 2H | -NH₂ |
| ~2.32 | s | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168.5 | C2 (C-NH₂) |
| ~145.0 | C5 (C-Ar) |
| ~137.0 | Ar-C (ipso, attached to CH₃) |
| ~131.0 | Ar-C (ipso, attached to thiazole) |
| ~129.5 | Ar-CH (meta to CH₃) |
| ~126.0 | Ar-CH (ortho to CH₃) |
| ~115.0 | C4 (CH) |
| ~21.0 | -CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Doublet | N-H stretching (primary amine) |
| 3100-3000 | Medium | C-H stretching (aromatic and vinyl) |
| 2920-2850 | Weak | C-H stretching (methyl) |
| ~1620 | Strong | C=N stretching (thiazole ring) |
| ~1590 | Medium | N-H bending |
| 1550-1450 | Strong | C=C stretching (aromatic ring) |
| ~815 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 190.06 | 100 | [M]⁺ (Molecular Ion) |
| 175.04 | 40 | [M - CH₃]⁺ |
| 115.04 | 35 | [C₇H₅NS]⁺ |
| 91.05 | 60 | [C₇H₇]⁺ (Tropylium ion) |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent or TMS peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
For Electron Ionization (EI) with a direct insertion probe: Place a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer's ion source via the direct insertion probe.
-
For analysis via Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
-
-
Ionization and Mass Analysis:
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing:
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. Other peaks represent the masses of various fragments, which can provide structural information.
-
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
chemical properties and reactivity of 5-(p-tolyl)thiazol-2-amine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(p-tolyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Understanding the chemical behavior of its derivatives, such as this compound, is crucial for the design and synthesis of novel therapeutic agents.
While much of the existing literature focuses on the 4-substituted isomers or the general 2-aminothiazole core, this guide extrapolates from established principles and available data to provide a detailed profile of the 5-(p-tolyl) variant.
Chemical and Physical Properties
This compound, also known as 5-(4-methylphenyl)-2-thiazolamine, is an organic compound featuring a thiazole ring substituted with a p-tolyl group at the 5-position and an amino group at the 2-position. The presence of the amino group imparts basic properties to the molecule.[4]
Structural and Physical Data
The key physical and chemical properties of this compound and its related isomer, 2-amino-4-(p-tolyl)thiazole, are summarized below for comparison.
| Property | This compound | 2-Amino-4-(p-tolyl)thiazole |
| CAS Number | 73040-54-7[5] | 2103-91-5[6][7][8] |
| Molecular Formula | C₁₀H₁₀N₂S[5] | C₁₀H₁₀N₂S[6][7][8] |
| Molecular Weight | 190.26 g/mol [5][7] | 190.26 g/mol [7][9] |
| Appearance | Not specified; likely a solid | White to yellow crystals or powder[6][10] |
| Melting Point | Not specified | 132-139.5 °C[6][7][8] |
| Solubility | Not specified | Sparingly soluble in water[10]; Soluble in polar organic solvents like ethanol and DMSO.[11] |
| UV max (λmax) | Not specified | 266 nm (in Ethanol)[7][9] |
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the electron-rich thiazole ring, the nucleophilic exocyclic amino group, and the p-tolyl substituent. The 2-amino group is a strong activating group, making the molecule susceptible to various electrophilic reactions.
Reactions at the Exocyclic Amino Group
The primary amino group at the C2 position is the most common site for derivatization, allowing for the modulation of the compound's physicochemical and pharmacological properties.
-
Acylation: The amino group readily reacts with acyl halides or anhydrides to form the corresponding amides.[3][12][13] This is a key reaction for synthesizing many biologically active molecules.[14]
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This derivatization is often used in drug design to introduce hydrogen bond donors and acceptors.
-
Schiff Base Formation: Condensation with aldehydes and ketones produces Schiff bases (imines).[13][15] This reaction typically occurs under mild conditions in a suitable solvent like ethanol.[1]
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid).[16] These diazonium salts are versatile intermediates that can undergo subsequent reactions, such as Sandmeyer reactions, to introduce a variety of substituents.[12][16] Coupling of diazonium salts with other active methylene compounds is also a common strategy.[12][13]
Reactions on the Thiazole Ring
The 2-aminothiazole ring is an electron-rich aromatic system. The amino group at C2 strongly activates the ring towards electrophilic substitution. In this compound, the only available position for substitution is C4.
-
Electrophilic Substitution: Reactions such as halogenation, nitration, and azo coupling are expected to occur at the C4 position. Azo coupling, for instance, can be used to introduce arylazo moieties, which have been explored for antimicrobial activities.[12]
The diagram below illustrates the main pathways for the chemical derivatization of this compound.
Caption: Key reactivity pathways for this compound.
Experimental Protocols
Detailed methodologies for key derivatization reactions applicable to this compound are provided below, adapted from established protocols for similar 2-aminothiazole derivatives.
General Synthesis via Hantzsch Reaction
The Hantzsch thiazole synthesis is the most common method for preparing 2-aminothiazoles.[17] It involves the condensation of an α-haloketone with a thiourea derivative.[17][18]
Caption: Workflow for Hantzsch synthesis of a 2-aminothiazole.
Protocol:
-
Dissolve the appropriate α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.[19]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[19]
-
Upon completion, cool the mixture and concentrate it under reduced pressure.[19]
-
Neutralize the residue with a base (e.g., 10% NaOH or saturated NaHCO₃ solution) to precipitate the product.[19]
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.[18]
Acylation of the 2-Amino Group
Protocol: (Adapted from general procedures for 2-aminothiazoles[1][12])
-
Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Schiff Base Formation
Protocol: (Adapted from a procedure for 2-aminothiazole[1])
-
Dissolve this compound (1 equivalent) in 20 mL of ethanol in a flask.
-
Add a solution of the desired aldehyde (e.g., benzaldehyde) (1 equivalent) in 20 mL of ethanol to the flask.
-
Stir the reaction mixture at room temperature for 30-60 minutes. A precipitate may form during this time.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and dry to yield the corresponding Schiff base.
Applications in Drug Development
The 2-aminothiazole moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][12][14] Derivatives are known to act as inhibitors of various protein kinases, which are critical targets in cancer therapy.
For example, Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and functions by inhibiting the BCR-ABL kinase and Src family kinases.[1] This highlights the potential of novel 2-aminothiazole derivatives, including those of this compound, as candidates for kinase inhibitor development.
The diagram below shows a simplified representation of a signaling pathway that can be targeted by 2-aminothiazole-based kinase inhibitors.
Caption: Inhibition of a kinase cascade by a 2-aminothiazole drug.
This guide serves as a foundational resource for professionals engaged in chemical research and drug discovery, providing essential information on the synthesis, reactivity, and potential applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Amino-4-(p-tolyl)thiazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5 [chemicalbook.com]
- 8. 2-氨基-4-(对甲苯基)噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 16. Diazotisation [organic-chemistry.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of 5-(p-tolyl)thiazol-2-amine in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-tolyl)thiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a p-tolyl group. As with any compound intended for pharmaceutical or research applications, understanding its solubility in various solvents is a critical first step in formulation development, biological screening, and process chemistry. This technical guide provides a comprehensive overview of the solubility profile of this compound, including predicted solubility characteristics and a detailed experimental protocol for quantitative determination.
Due to the absence of publicly available quantitative solubility data for this compound, this guide emphasizes the standardized experimental procedure for determining its solubility in common laboratory solvents. The provided protocol will enable researchers to generate reliable and reproducible data tailored to their specific laboratory conditions and solvent systems.
Predicted Solubility Profile
Thiazole derivatives, such as this compound, are generally characterized as being soluble in polar organic solvents. The presence of the nitrogen and sulfur heteroatoms in the thiazole ring, along with the amino group, allows for hydrogen bonding and dipole-dipole interactions with polar solvent molecules. The p-tolyl group, being nonpolar, will influence the overall solubility. It is anticipated that this compound will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), and limited solubility in nonpolar solvents such as hexanes and water.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data. Researchers are encouraged to populate this table using the experimental protocol detailed in the subsequent section.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Hexanes | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] This protocol outlines the necessary steps to obtain accurate and reproducible solubility data for this compound.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Report the solubility in appropriate units, such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for the shake-flask solubility determination of this compound.
Conclusion
This technical guide provides a framework for understanding and determining the solubility profile of this compound. While specific quantitative data is not yet available in the public domain, the provided experimental protocol offers a robust method for researchers to generate this critical information in-house. The predicted solubility characteristics, based on the compound's structure, suggest good solubility in polar organic solvents. Accurate and comprehensive solubility data is fundamental for the successful advancement of this compound in research and drug development pipelines.
References
In-Depth Technical Guide: Exploring the Biological Activity of 5-(p-tolyl)thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among the vast array of thiazole-containing compounds, 5-(p-tolyl)thiazol-2-amine and its derivatives have emerged as a promising class of molecules with significant potential in drug discovery. The presence of the p-tolyl group at the 5-position and an amine at the 2-position of the thiazole ring provides a unique structural framework for derivatization, leading to compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The structural modifications on the 2-amino group and the thiazole ring have been shown to significantly influence their antiproliferative potency.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| 4d | N-Phenyl-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |
| Compound 21 | 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | [2] |
| Compound 27 | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [2] |
| Compound 20 | 2-aminothiazole with lipophilic substituents | H1299 (Human Lung Cancer) | 4.89 | [2] |
| SHG-44 (Human Glioma) | 4.03 | [2] | ||
| Compound 46a | 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | A549 (Lung Cancer) | 1.3 ± 0.9 | [2] |
| Compound 46b | 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | A549 (Lung Cancer) | 0.16 ± 0.06 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 0.13 ± 0.05 | [2] | ||
| 13c | N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS (Gastric Adenocarcinoma) | 4.0 | [3] |
| HT-29 (Colorectal Adenocarcinoma) | 4.4 | [3] | ||
| HeLa (Cervical Cancer) | 5.8 | [3] | ||
| 13d | 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | AGS (Gastric Adenocarcinoma) | 7.2 | [3] |
| HT-29 (Colorectal Adenocarcinoma) | 11.2 | [3] | ||
| HeLa (Cervical Cancer) | 13.8 | [3] |
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity
The following table presents the antimicrobial activity of selected thiazole derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that inhibits visible microbial growth.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Compound 37c | 3-carbonitrile derivative | Bacteria | 46.9 - 93.7 | [4] |
| Fungi | 5.8 - 7.8 | [4] | ||
| Compound 43a | 4-(4-bromophenyl)-thiazol-2-amine | S. aureus | 16.1 (µM) | [4] |
| E. coli | 16.1 (µM) | [4] | ||
| Compound 43c | 4-(4-bromophenyl)-thiazol-2-amine | B. subtilis | 28.8 (µM) | [4] |
| Compound 43b | 4-(4-bromophenyl)-thiazol-2-amine | A. niger | 16.2 (µM) | [4] |
| Compound 43d | 4-(4-bromophenyl)-thiazol-2-amine | C. albicans | 15.3 (µM) | [4] |
| Compound 55 | Thiazole derivative | E. coli | 200 | [4] |
| S. typhi | 50 | [4] | ||
| Compound 62a | Thiazole derivative | P. aeruginosa | 6.25 | [5] |
| K. pneumoniae | 12.5 | [5] | ||
| Compound 7 | 2-amino-5-alkylidene-thiazol-4-one | P. aeruginosa | 43.3 - 86.7 | [6] |
| Compound 12 | 5-methylthiazole based thiazolidinone | MRSA | 67.5 - 135.1 | [7] |
| Compound 10 | 5-methylthiazole based thiazolidinone | Fungi | 59.6 - 119.2 | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of biological activity data. The following sections provide methodologies for the key assays used to evaluate the anticancer and antimicrobial potential of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of N-substituted-4-(p-tolyl)thiazol-2-amine derivatives involves the Hantzsch thiazole synthesis.
Materials:
-
Substituted thiourea
-
α-haloketone (e.g., 2-bromo-1-(p-tolyl)ethan-1-one)
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethanol for recrystallization
Procedure:
-
In a round bottom flask, a mixture of the appropriate substituted thiourea (1 equivalent), 2-bromo-1-(p-tolyl)ethan-1-one (1 equivalent), and potassium carbonate (1 equivalent) is taken in DMF.[8]
-
The reaction mixture is stirred at reflux temperature for 3-7 hours.[8]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting residue is washed with water to afford the crude product.
-
The crude product is then recrystallized from ethanol to yield the purified N-substituted-4-(p-tolyl)thiazol-2-amine derivative.[8]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, SKNMC)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.[9] After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agents (positive controls)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their further development as therapeutic agents. Several studies on related thiazole derivatives suggest the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is often dysregulated in cancer, promoting cell growth and survival. Several aminothiazole derivatives have been identified as inhibitors of this pathway. The diagram below illustrates the key components of this pathway and the potential points of inhibition by thiazole derivatives.
Experimental Workflow for Anticancer Drug Screening
The discovery and preclinical evaluation of novel anticancer agents typically follow a structured workflow, from initial synthesis to mechanistic studies. The following diagram outlines a common experimental workflow for screening this compound derivatives for their anticancer potential.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Initial Anticancer Screening of 5-(p-tolyl)thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several clinically approved drugs contain the thiazole moiety, highlighting its importance in drug discovery.[2] The 2-aminothiazole core, in particular, is a key component of successful anticancer drugs like Dasatinib, a tyrosine kinase inhibitor.[2]
This guide outlines a comprehensive strategy for the initial in vitro screening of a novel thiazole derivative, 5-(p-tolyl)thiazol-2-amine, as a potential anticancer agent. We will detail the necessary experimental protocols, data interpretation frameworks, and potential mechanisms of action based on existing literature for structurally related compounds. The objective is to provide a clear roadmap for researchers to assess the compound's therapeutic potential efficiently.
Compound Profile:
-
Name: this compound
-
CAS Number: 73040-54-7[3]
-
Molecular Formula: C₁₀H₁₀N₂S[3]
-
Molecular Weight: 190.26 g/mol [3]
-
Structure:
Phase 1: Primary Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects against a panel of human cancer cell lines. This primary screen helps to identify active compounds and determine their potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), HCT-116 (colon))[1][4][5][6]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin or Cisplatin (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following table summarizes the reported cytotoxic activities of various thiazole derivatives, which can serve as a benchmark for evaluating the potency of this compound.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | Hydrazinyl-Thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| 4c | Hydrazinyl-Thiazole | HepG2 (Liver) | 7.26 ± 0.44 | [4] |
| 5b | Thiazole-Naphthalene | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| 5b | Thiazole-Naphthalene | A549 (Lung) | 0.97 ± 0.13 | [1] |
| 4c | Phenylthiazole | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [7] |
| 4d | Phenylthiazole | HepG2 (Liver) | 11.6 ± 0.12 | [7] |
| 10a | Thiazole-2-acetamide | MCF-7 (Breast) | 4 ± 0.2 | [8] |
| 10a | Thiazole-2-acetamide | PC-3 (Prostate) | 7 ± 0.6 | [8] |
| 13c | Aminothiazole-Paeonol | AGS (Gastric) | 4.0 | [9] |
| 13c | Aminothiazole-Paeonol | HT-29 (Colorectal) | 4.4 | [9] |
Workflow for Primary Cytotoxicity Screening
Caption: Workflow for in vitro primary cytotoxicity screening.
Phase 2: Mechanistic Elucidation
Once this compound demonstrates significant cytotoxicity, the next phase involves preliminary studies to understand its mechanism of action (MoA). Key investigations include analyzing its effect on the cell cycle and its ability to induce apoptosis (programmed cell death).
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry using propidium iodide (PI) staining is the standard method to analyze DNA content and determine the cell cycle phase distribution.
Experimental Protocol:
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. Some thiazole derivatives have been shown to cause robust cell cycle arrest at the G2/M phase.[1][10]
Apoptosis Induction Assay
Apoptosis is a critical pathway targeted by many chemotherapeutic agents. The Annexin V-FITC/PI assay is a common method to detect and differentiate between early and late apoptosis.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Several studies have confirmed that thiazole derivatives can profoundly induce apoptosis.[4][10]
Workflow for Cell Cycle and Apoptosis Analysis
Caption: Workflow for Cell Cycle and Apoptosis Assays.
Potential Molecular Targets and Signaling Pathways
Based on extensive research on thiazole derivatives, several molecular targets are frequently implicated in their anticancer activity. Initial in silico (molecular docking) and subsequent in vitro enzymatic assays can help identify the likely target of this compound.
Potential Targets for Thiazole Derivatives:
-
Tubulin Polymerization: Many compounds disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Some thiazole-naphthalene derivatives are potent tubulin polymerization inhibitors.[1][8]
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are common targets.[4][11][12] Inhibition of these kinases disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis.
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.
-
DNA Topoisomerase II: Some derivatives may act as DNA intercalating agents or inhibit enzymes like topoisomerase II, which is vital for DNA replication and repair.[5]
Example Signaling Pathway: Apoptosis Induction
The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by this compound, potentially through the inhibition of an upstream survival signal (like EGFR) or by causing cellular stress (like microtubule disruption).
Caption: Simplified Intrinsic Apoptosis Signaling Pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro screening of this compound for anticancer activity. A positive outcome from the primary cytotoxicity screen, followed by evidence of cell cycle arrest and apoptosis induction, would establish the compound as a promising hit.
Subsequent steps would include:
-
Target Deconvolution: Employing molecular docking, enzymatic assays, and western blotting to confirm the specific molecular target(s).[5][11]
-
Selectivity Profiling: Screening the compound against non-cancerous cell lines (e.g., normal human fibroblasts) to assess its cancer-selectivity and potential for off-target toxicity.[5]
-
Lead Optimization: Synthesizing analogues of this compound to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship studies).
-
In Vivo Efficacy Studies: Evaluating the most promising lead compounds in preclinical animal models of cancer.
The thiazole scaffold continues to be a rich source of potential anticancer agents.[11] A systematic and rigorous screening cascade, as outlined here, is essential for identifying and advancing novel candidates like this compound toward clinical development.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: Preliminary Antimicrobial Assays for 5-(p-tolyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] The thiazole ring is a key structural motif in various clinically approved drugs.[1][2] This guide provides a comprehensive overview of the preliminary antimicrobial assays relevant to the evaluation of 5-(p-tolyl)thiazol-2-amine. While specific data for this particular compound is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation methods used for analogous thiazole derivatives, offering a foundational framework for its investigation.
Potential Antimicrobial Mechanisms of Thiazole Derivatives
The antimicrobial action of thiazole derivatives can be attributed to several mechanisms, making them attractive candidates for further research. These mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some thiazole compounds interfere with the biosynthesis of the bacterial cell wall, a crucial component for bacterial survival.
-
Depolarization of Cell Membrane: Thiazole derivatives can disrupt the integrity of the microbial cell membrane, leading to leakage of essential cellular components.[4]
-
Inhibition of Protein and Nucleic Acid Synthesis: These compounds can hinder the synthesis of vital macromolecules like proteins and nucleic acids, thereby arresting microbial growth.[1] This can include the inhibition of enzymes such as DNA gyrase and tryptophanyl-tRNA synthetase.[1][6]
-
Inhibition of Metabolic Pathways: Thiazole-containing molecules can block essential metabolic pathways necessary for the survival of microorganisms.[1] For instance, some sulfonamides containing a thiazole moiety are known to inhibit dihydrofolate reductase (DHFR).[7]
Experimental Protocols for Preliminary Antimicrobial Assays
Detailed methodologies are crucial for reproducible and comparable results. The following are standard in vitro protocols for preliminary antimicrobial screening.
General Experimental Workflow
The typical workflow for a preliminary antimicrobial assay involves preparing the microbial inoculum, exposing it to the test compound at various concentrations, incubating under appropriate conditions, and finally assessing microbial growth.
Caption: General workflow for in vitro preliminary antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compound. Include positive controls (microbes in broth without the compound) and negative controls (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of microorganisms to a test compound.
Protocol:
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.
-
Inoculation: Uniformly spread a standardized microbial inoculum (adjusted to 0.5 McFarland standard) over the entire surface of the agar plate using a sterile cotton swab.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Place the impregnated disks on the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Agar Dilution Method
The agar dilution method is another technique for determining the MIC of a test compound.
Protocol:
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of this compound.
-
Inoculation: Spot-inoculate a standardized suspension of the test microorganisms onto the surface of each agar plate.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.
Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives
| Compound Class | Test Organism | Assay Method | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |
| 2,4-Disubstituted 1,3-thiazole derivatives | Bacillus subtilis | Not Specified | MIC: 4.51 | [4] |
| 2,4-Disubstituted 1,3-thiazole derivatives | Escherichia coli | Not Specified | MIC: 3.92–4.01 | [4] |
| Thiazole-based Schiff base compounds | Staphylococcus aureus | Not Specified | 15.00 ± 0.01 mm (at 200 µg/mL) | [1][6] |
| Thiazole-based Schiff base compounds | Escherichia coli | Not Specified | 14.40 ± 0.04 mm (at 200 µg/mL) | [1][6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Staphylococcus aureus | Not Specified | MIC: 16.1 µM | [1][6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Escherichia coli | Not Specified | MIC: 16.1 µM | [1][6] |
| Benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA) | Cup Plate Method | MIC: 50–75 | [9] |
| Benzo[d]thiazole derivatives | Escherichia coli | Cup Plate Method | MIC: 50–75 | [9] |
| Benzo[d]thiazole derivatives | Aspergillus niger | Cup Plate Method | MIC: 50–75 | [9] |
| Synthetic Thiazole Compounds | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | MIC: as low as 1.3 | [8] |
Structure-Activity Relationship (SAR) and Logical Progression
The antimicrobial activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent analogs.
Caption: Logical progression for structure-activity relationship studies of thiazole derivatives.
Based on existing literature, the presence of electron-withdrawing groups on the phenyl ring attached to the thiazole moiety can enhance antibacterial activity.[1] Furthermore, the substitution pattern on the 2-amino group also plays a critical role in modulating the biological activity. For this compound, systematic modifications of the tolyl group and the 2-amino group, followed by antimicrobial screening, would be a logical next step to establish a clear SAR and identify more potent derivatives.
Conclusion
While direct experimental data on the antimicrobial properties of this compound are limited in the reviewed literature, the broader family of thiazole derivatives demonstrates significant potential as antimicrobial agents.[1][2][3][4] The protocols and data presented in this guide offer a robust framework for initiating a preliminary antimicrobial evaluation of this specific compound. Future studies should focus on systematic screening against a diverse panel of pathogenic bacteria and fungi, followed by SAR studies to optimize its antimicrobial efficacy. Such a structured approach will be instrumental in determining the therapeutic potential of this compound and its analogs in the fight against infectious diseases.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Potential of the 2-Aminothiazole Scaffold: A Technical Guide
Introduction
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4] Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and notably, anti-inflammatory properties.[4][5][6] Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][8] This guide provides an in-depth overview of the current understanding of the anti-inflammatory potential of 2-aminothiazole derivatives, focusing on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.
Data Presentation: In Vitro Anti-Inflammatory Activity of 2-Aminothiazole Derivatives
The following tables summarize the in vitro inhibitory activities of various 2-aminothiazole derivatives against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cyclooxygenase (COX-1) Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | Reference |
| Series of 2-aminothiazole derivatives | 1.00 - 6.34 | [7][9] |
| Celecoxib (Reference Drug) | 7.21 | [7][9] |
Table 2: Cyclooxygenase (COX-2) Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Series of 2-aminothiazole derivatives | 0.09 - 0.71 | 3.03 - 16 | [7][9] |
| Celecoxib (Reference Drug) | 0.83 | 8.68 | [7][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of chemical compounds.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes. Serially dilute the test compounds and reference inhibitor to the desired concentrations.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.[9][10]
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.
Materials:
-
5-Lipoxygenase enzyme (from soybean or human recombinant)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 9.0)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA) dissolved in DMSO
-
UV/Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer and substrate. Dissolve the test compounds and reference inhibitor in DMSO.
-
Reaction Mixture: In a cuvette, mix the assay buffer and the substrate solution.
-
Inhibitor Addition: Add a specific concentration of the test compound or reference inhibitor to the cuvette. A control cuvette should contain only the vehicle (DMSO).
-
Reaction Initiation: Initiate the reaction by adding the 5-LOX enzyme solution to the cuvette.
-
Detection: Immediately measure the change in absorbance at 234 nm over a defined period. The formation of hydroperoxides from the substrate by 5-LOX results in an increase in absorbance at this wavelength.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to assess the in vivo acute anti-inflammatory activity of test compounds.
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into different groups: a control group, a reference drug group, and groups for different doses of the test compound.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1][8][11]
-
Calculation of Edema and Inhibition: The percentage of edema and the percentage of inhibition of edema are calculated using the following formulas:
-
% Edema = [(Vt - V0) / V0] x 100
-
% Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100
-
Where Vt is the paw volume at time t, V0 is the initial paw volume, ΔVtreated is the change in paw volume in the treated group, and ΔVcontrol is the change in paw volume in the control group.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Arachidonic Acid Cascade and Sites of Inhibition by 2-Aminothiazole Derivatives.
Caption: Workflow for the In Vitro Cyclooxygenase (COX) Inhibition Assay.
Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The 2-aminothiazole scaffold represents a promising framework for the development of novel anti-inflammatory agents. The available data indicates that derivatives of this scaffold can effectively inhibit key pro-inflammatory enzymes, particularly COX-2, with some compounds exhibiting favorable selectivity over COX-1. This suggests a potential for developing agents with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
While the current body of research provides a strong foundation, further investigation is warranted. Future studies should focus on:
-
Synthesis and evaluation of a wider range of 2-aminothiazole derivatives to establish more comprehensive structure-activity relationships (SAR).
-
In-depth mechanistic studies to elucidate the precise molecular interactions with their targets and to explore potential effects on other inflammatory pathways.
-
Preclinical and clinical development of the most promising candidates to assess their safety and efficacy in treating inflammatory conditions.
-
Specific investigation of 5-(p-tolyl)thiazol-2-amine and its analogues to determine their specific anti-inflammatory profile and potential.
By pursuing these research avenues, the full therapeutic potential of the 2-aminothiazole scaffold as a source of novel anti-inflammatory drugs can be realized.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
Unveiling the Therapeutic Landscape: A Technical Guide to the Discovery of Novel Biological Targets for 5-(p-tolyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The compound 5-(p-tolyl)thiazol-2-amine emerges from this lineage as a molecule of significant interest for novel drug discovery. While the broader class of 2-aminothiazoles has been extensively studied, the specific biological targets and mechanisms of action for this compound remain largely uncharted territory. This technical guide provides a comprehensive framework for researchers to systematically identify and validate novel biological targets for this compound. We will delve into established and cutting-edge experimental protocols, from initial target identification using affinity-based and proteomic approaches to subsequent validation and pathway elucidation. This guide is designed to be an in-depth resource, equipping researchers with the necessary methodologies to unlock the full therapeutic potential of this compound.
Introduction to this compound
This compound belongs to the 2-aminothiazole class of heterocyclic compounds.[6][7][8][9][10] This structural motif is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets.[5] Derivatives of 2-aminothiazole have been reported to exhibit a spectrum of pharmacological activities, including but not limited to:
-
Anticancer: Various 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against several cancer cell lines.[2][11][12] Mechanisms of action for related compounds include the inhibition of kinases like Aurora kinases and interference with tubulin polymerization.[5][12]
-
Antimicrobial: The thiazole ring is a key component in many antimicrobial agents, with derivatives showing efficacy against a range of bacteria and fungi.[1][3]
-
Anti-inflammatory: Certain 2-aminothiazole compounds have been investigated for their potential to modulate inflammatory pathways.[1]
Given the therapeutic promise of the 2-aminothiazole core, a systematic exploration of the specific biological targets of this compound is a critical step towards understanding its mechanism of action and developing it into a potential therapeutic agent.
Strategies for Novel Target Identification
The process of identifying the molecular targets of a small molecule, often termed target deconvolution, is a pivotal stage in drug discovery.[13][14] A multi-pronged approach, combining various experimental strategies, is often the most effective. Here, we outline a comprehensive workflow for the discovery of novel biological targets for this compound.
Caption: A generalized workflow for novel biological target identification.
Affinity-Based Methods
Affinity-based approaches are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein target.[15][16]
This classical technique involves immobilizing this compound onto a solid support to "fish" for its binding partners from a complex biological lysate.[13][15][17][18]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control bead with no immobilized compound should also be prepared.
-
Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: Incubate the lysate with both the compound-immobilized beads and the control beads.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive binder, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for affinity chromatography-based target identification.
This technique utilizes a photoreactive derivative of the compound to form a covalent bond with its target upon UV irradiation, enabling the capture of even weak or transient interactions.[19][20]
Experimental Protocol: Photo-Affinity Labeling
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., biotin, alkyne).
-
Incubation: Incubate the photo-affinity probe with live cells or a cell lysate.
-
UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.
-
Lysis and Enrichment: Lyse the cells (if applicable) and enrich the biotin-tagged protein complexes using streptavidin beads.
-
Protein Identification: Elute the captured proteins and identify them by mass spectrometry.
Proteomics-Based Methods
Proteomics offers powerful approaches to identify drug targets by observing changes in the proteome upon compound treatment.[21][22]
This approach uses chemical probes to map the interactions of a small molecule within a complex proteome.[18][23]
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
If this compound is hypothesized to target a specific class of enzymes (e.g., kinases, proteases), ABPP can be employed.
-
Probe Design: Synthesize a probe that mimics this compound but also contains a reactive group that covalently binds to the active site of the target enzyme class and a reporter tag.
-
Competitive Profiling: Treat a proteome with this compound, followed by the addition of the activity-based probe.
-
Enrichment and Analysis: The binding of this compound to its target will prevent the probe from binding. Proteins that show a decrease in probe labeling in the presence of the compound are identified as potential targets by mass spectrometry.
Genetic and In Silico Methods
Techniques like phage display can be used to screen vast libraries of proteins for binding to an immobilized small molecule.[13][17][18]
Computational methods can predict potential targets based on the chemical structure of this compound by comparing it to databases of known ligands for various proteins.[24]
Candidate Target Validation
Once a list of potential targets is generated, rigorous validation is essential to confirm a direct and functionally relevant interaction.
Biochemical Validation
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics (KD, kon, koff) between this compound and a purified candidate protein.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.
-
Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine the IC50 value.
Cellular Target Engagement
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a target protein upon ligand binding.
-
Knockdown/Knockout Studies: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein can help determine if the cellular phenotype observed with this compound treatment is dependent on that target.
Data Presentation
All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Example of Biochemical Validation Data
| Target Protein | Assay Method | KD (nM) | IC50 (µM) |
| Kinase X | SPR | 150 | - |
| Protease Y | Enzyme Assay | - | 2.5 |
| Receptor Z | ITC | 500 | - |
Table 2: Example of Cellular Activity Data
| Cell Line | Target Knockdown | IC50 (µM) of this compound |
| Cancer Cell A | None (Wild-type) | 5.2 |
| Cancer Cell A | Target X siRNA | 25.8 |
| Non-cancerous Cell B | None (Wild-type) | > 50 |
Signaling Pathway Analysis
Once a primary target is validated, it is crucial to understand its role in broader signaling pathways.
Caption: Hypothetical signaling pathway involving an identified target of this compound.
Techniques such as phosphoproteomics, transcriptomics (RNA-seq), and metabolomics can be employed to obtain a global view of the cellular changes induced by this compound and to map the signaling cascades it modulates.
Conclusion
The discovery of novel biological targets for this compound holds significant promise for the development of new therapeutic agents. This guide provides a comprehensive and technically detailed roadmap for researchers to undertake this endeavor. By employing a systematic and multi-faceted approach, encompassing affinity-based and proteomic methods for initial discovery, followed by rigorous biochemical and cellular validation, the scientific community can effectively elucidate the mechanism of action of this promising compound and pave the way for its translation into clinical applications. The experimental protocols and workflows outlined herein serve as a foundational resource for navigating the complexities of target deconvolution in modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5 [chemicalbook.com]
- 9. This compound | 73040-54-7 | TCI Deutschland GmbH [tcichemicals.com]
- 10. chemscene.com [chemscene.com]
- 11. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 16. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drughunter.com [drughunter.com]
- 20. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 22. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 24. Identification of potential biological targets of... | F1000Research [f1000research.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-(p-tolyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 5-(p-tolyl)thiazol-2-amine. This document outlines detailed protocols for key cytotoxicity assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways. Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potential anticancer properties.[1][2] Evaluating the cytotoxicity of novel thiazole compounds like this compound is a critical step in the drug discovery and development process.[2]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The IC50 value, the concentration of a compound that inhibits 50% of a biological process such as cell growth, is a standard metric.[2] Data should be presented in a structured tabular format.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) |
| MCF-7 (Breast) | MTT | 48 | Experimental Value |
| LDH Release | 48 | Experimental Value | |
| A549 (Lung) | MTT | 48 | Experimental Value |
| LDH Release | 48 | Experimental Value | |
| HeLa (Cervical) | MTT | 48 | Experimental Value |
| LDH Release | 48 | Experimental Value |
Note: The IC50 values are placeholders and must be determined experimentally. The selection of cell lines should be based on the research context.
Table 2: Apoptotic Effect of this compound on a Representative Cancer Cell Line (e.g., MCF-7) at 48 hours
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | Experimental Value | Experimental Value | Experimental Value |
| IC50 Concentration | Experimental Value | Experimental Value | Experimental Value |
| 2x IC50 Concentration | Experimental Value | Experimental Value | Experimental Value |
Note: This table provides an example of how to present data from an Annexin V/PI apoptosis assay.[3] Values are placeholders for experimental results.
Experimental Protocols
A multi-assay approach is recommended to build a comprehensive cytotoxicity profile.[2] The following are detailed protocols for foundational cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting range of 0.01 µM to 100 µM is suggested.[5]
-
Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to ensure complete solubilization of the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7]
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
LDH Measurement:
-
Data Analysis:
-
Record the luminescence or absorbance according to the kit's instructions.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically by comparing the LDH release in treated wells to that in control wells (spontaneous and maximum LDH release).
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity.[8]
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide staining kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a suitable culture vessel and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for the desired time. Include an untreated or vehicle-treated control.
-
-
Cell Harvesting and Washing:
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately (within 1 hour) by flow cytometry.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI- population: Healthy cells.
-
Annexin V+ / PI- population: Cells in early apoptosis.
-
Annexin V+ / PI+ population: Cells in late apoptosis or necrosis.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro cytotoxicity testing.
Plausible Signaling Pathway Diagram
Thiazole derivatives have been reported to induce apoptosis and inhibit critical cell survival pathways such as the PI3K/Akt pathway.[4][9]
Caption: Plausible PI3K/Akt signaling pathway affected by thiazole derivatives.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 5-(p-tolyl)thiazol-2-amine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. The thiazole scaffold is a core component of several clinically approved anticancer drugs. This document provides detailed application notes and protocols for evaluating the efficacy of a specific thiazole derivative, 5-(p-tolyl)thiazol-2-amine, using various cell-based assays. The protocols outlined below will enable researchers to assess the compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, potential signaling pathways involved in the mechanism of action of this compound are discussed.
Putative Mechanism of Action
While the precise mechanism of this compound is a subject of ongoing research, studies on structurally similar thiazole derivatives suggest potential modes of action. Many thiazole-containing compounds have been identified as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][2][3][4] Inhibition of these pathways can disrupt critical cellular processes, including proliferation, survival, and angiogenesis, ultimately leading to cancer cell death. Thiazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5][6][7] Additionally, cell cycle arrest, particularly at the G0/G1 or G2/M phases, is a common mechanism of action for many anticancer agents, and has been observed with some thiazole compounds.[4][8]
Data Presentation
The following table summarizes the cytotoxic activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which are structurally related to this compound. This data, obtained from an MTT assay, provides an indication of the potential efficacy of this class of compounds against various cancer cell lines.
| Compound Derivative | Cell Line | IC50 (µM) ± SD |
| N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 |
| N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide (4d) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 |
| Doxorubicin (Reference) | Hep-G2 (Hepatocarcinoma) | 5.8 ± 1.01 |
Data extracted from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[5][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO and then dilute it with the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.[10]
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiazolidines of potential anti-proliferation properties against esophageal squamous cell carcinoma via ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Kinase Inhibition Assay using 5-(p-tolyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prominent targets for therapeutic intervention. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous potent kinase inhibitors. This document provides detailed application notes and protocols for assessing the kinase inhibitory potential of the compound 5-(p-tolyl)thiazol-2-amine. Based on structure-activity relationships of analogous compounds, potential kinase targets for this compound include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5][6][7][8][9]
This guide offers a comprehensive approach to characterizing the inhibitory activity of this compound, from initial biochemical screening to cell-based functional assays.
Potential Target Kinase Families
The 2-aminothiazole moiety is a well-established hinge-binding motif that interacts with the ATP-binding pocket of various kinases.[4] Structure-activity relationship (SAR) studies of similar compounds suggest that this compound may exhibit inhibitory activity against the following kinase families:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[1][4][10][11][12][13]
-
Aurora Kinases: This family of serine/threonine kinases plays a crucial role in mitosis. Their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.[3][5][7][14][15][16]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][8][9][17][18]
Data Presentation
The following tables provide a template for summarizing quantitative data from kinase inhibition assays.
Table 1: Biochemical Kinase Inhibition Data
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor IC50 (nM) |
| CDK2/Cyclin A | Roscovitine | |
| Aurora Kinase A | Alisertib | |
| VEGFR-2 | Sunitinib |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | This compound GI50/IC50 (µM) |
| MCF-7 (Breast Cancer) | Cell Proliferation (MTT) | |
| HCT116 (Colon Cancer) | Cell Proliferation (MTT) | |
| HUVEC | Tube Formation Assay |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against a purified kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A, Aurora A, VEGFR-2)
-
Kinase-specific substrate peptide
-
This compound (dissolved in DMSO)
-
Reference kinase inhibitor (e.g., Roscovitine, Alisertib, Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Protein)
This protocol assesses the ability of this compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK2, HCT116 for Aurora A)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific substrate antibody and total substrate antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal (after stripping and re-probing the membrane) or a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Experimental workflow for kinase inhibition assays.
Caption: CDK signaling pathway and point of inhibition.
References
- 1. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
Application Notes and Protocols for the Development of 5-(p-tolyl)thiazol-2-amine as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial development of the novel compound 5-(p-tolyl)thiazol-2-amine as a promising lead candidate for anticancer drug discovery. The protocols outlined below cover essential stages from initial in vitro screening to preliminary in vivo efficacy assessment, based on established methodologies for analogous 2-aminothiazole derivatives.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer drugs.[1][2] Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, such as antibacterial, anti-inflammatory, and potent anticancer effects.[3] This has made them an attractive starting point for the design and synthesis of novel therapeutic agents.
The compound this compound has been identified as a potential lead candidate due to its structural similarity to known kinase inhibitors. This document outlines a strategic approach to evaluate its therapeutic potential, focusing on its anticancer properties. The following protocols are designed to guide researchers in assessing its cytotoxicity, identifying its potential mechanism of action, and conducting initial in vivo studies.
Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several 2-aminothiazole derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. It is hypothesized that this compound may exert its anticancer effects by targeting key kinases within this pathway, such as PI3K or mTOR, thereby inducing apoptosis and inhibiting tumor growth.
Hit-to-Lead Development Workflow
The development of this compound from a "hit" to a "lead" compound follows an iterative cycle of design, synthesis, and testing.[6] The primary goals are to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Data Presentation: Representative Biological Activity
The following tables present plausible, representative data for this compound and its analogs, based on published data for structurally similar 2-aminothiazole derivatives.[1][7][8] This data is intended to serve as a template for organizing experimental results.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Analogs
| Compound ID | Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| LEAD-001 | This compound | 5.2 | 8.9 | 7.5 |
| ANALOG-A | 4-fluorophenyl at position 5 | 3.8 | 6.2 | 5.1 |
| ANALOG-B | 4-chlorophenyl at position 5 | 2.1 | 4.5 | 3.9 |
| ANALOG-C | 3,4-dichlorophenyl at position 5 | 1.5 | 2.8 | 2.2 |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Src Kinase IC50 (nM) |
| LEAD-001 | 150 | 250 | >1000 |
| ANALOG-B | 85 | 180 | >1000 |
| ANALOG-C | 50 | 110 | >1000 |
Table 3: Preliminary Pharmacokinetic Profile
| Compound ID | Solubility (µg/mL) | LogP | Caco-2 Permeability (10-6 cm/s) | Microsomal Stability (t1/2 min) |
| LEAD-001 | 15 | 3.2 | 5.0 | 35 |
| ANALOG-C | 25 | 3.8 | 4.5 | 45 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound and its analogs, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy Evaluation in a Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo anticancer efficacy of this compound.[4][7][8]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., HCT116)
-
Matrigel
-
This compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups.
Protocol 3: Preliminary ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful lead optimization.
In Vitro Assays:
-
Aqueous Solubility: Determined by methods such as nephelometry or UV spectroscopy after incubation in a buffer solution.
-
Lipophilicity (LogP/LogD): Measured by shake-flask method or calculated using computational models.
-
Permeability (Caco-2 Assay): Assessed by monitoring the transport of the compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
-
Metabolic Stability (Microsomal Stability Assay): Evaluated by incubating the compound with liver microsomes and measuring its disappearance over time using LC-MS/MS.
In Silico Prediction:
-
Utilize computational tools (e.g., pkCSM, SwissADME) to predict a range of ADMET properties, including potential toxicity and pharmacokinetic parameters.
Conclusion
The successful execution of these protocols will provide a robust initial dataset for this compound. This data will be critical for making informed decisions regarding its advancement as a lead compound. Positive outcomes in these assays will warrant further investigation, including more extensive structure-activity relationship studies, in-depth mechanistic studies, and more comprehensive in vivo pharmacology and toxicology evaluations. The 2-aminothiazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to its development is key to unlocking its full potential in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing 5-(p-tolyl)thiazol-2-amine as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 5-(p-tolyl)thiazol-2-amine scaffold in medicinal chemistry. This privileged structure serves as a versatile starting point for the synthesis of diverse compound libraries with potential therapeutic applications, particularly in oncology and kinase inhibition. The protocols detailed below offer standardized procedures for the synthesis and biological evaluation of derivatives based on this scaffold.
Introduction to the this compound Scaffold
The 2-aminothiazole moiety is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an attractive core for designing molecules that can effectively interact with biological targets. The presence of the p-tolyl group at the 5-position of the thiazole ring provides a lipophilic handle that can be oriented towards hydrophobic pockets within target proteins, potentially enhancing binding affinity and selectivity. The primary amino group at the 2-position serves as a key synthetic handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
The thiazole ring is a key component in a variety of FDA-approved drugs and has been extensively studied for its wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Thiazole derivatives have shown particular promise as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[4][5][6]
Therapeutic Potential and Key Targets
Derivatives of the 2-aminothiazole scaffold have demonstrated significant potential in several therapeutic areas, with a primary focus on oncology. Key biological targets for compounds derived from this scaffold include:
-
Protein Kinases: A major focus of drug discovery efforts involving the 2-aminothiazole scaffold is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Thiazole-based compounds have been developed as inhibitors of various kinases, including:
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to various cancers.[5][7]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, chromosomal rearrangements involving the ALK gene are oncogenic drivers in several cancers.[5]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8]
-
PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases involved in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer.[6]
-
Itk (Interleukin-2-inducible T-cell kinase): A tyrosine kinase that plays a role in T-cell signaling and is a target for autoimmune and inflammatory diseases.[2]
-
-
Tubulin: This protein is the building block of microtubules, which are essential for cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents.[9]
-
Other Enzymes and Receptors: The versatility of the 2-aminothiazole scaffold allows for its application in targeting a broader range of biological molecules.
Data Presentation: Biological Activity of 2-Aminothiazole Derivatives
The following tables summarize the in vitro biological activities of various 2-aminothiazole derivatives, illustrating the potential of this scaffold. While not all compounds are direct derivatives of this compound, they represent the broader class and provide a basis for what can be expected from a drug discovery program utilizing this scaffold.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives against Human Cancer Cell Lines
| Compound ID | Modification on 2-amino group | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | N-(2-nitrophenyl) | - | - | [10] |
| 1b | N-(4-fluorophenyl) | - | - | [10] |
| 2a | (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOs-2 | Significant reduction in cell number | [11] |
| 3a | 2-((4-methyl-5-(3-(p-tolyl)acryloyl)thiazol-2-yl)thio)-N-phenylacetamide | MCF-7 | 4 ± 0.2 | [9] |
| 3b | 2-((4-methyl-5-(3-(p-tolyl)acryloyl)thiazol-2-yl)thio)-N-phenylacetamide | PC-3 | 7 ± 0.6 | [9] |
| 4a | N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS | 4.0 | [12] |
| 4b | N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HT-29 | 4.4 | [12] |
| 4c | N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HeLa | 5.8 | [12] |
| 5a | 2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 2.57 ± 0.16 | [8] |
| 5b | 2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 | 7.26 ± 0.44 | [8] |
Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 6a | Aurora A | - | [5] |
| 6b | Aurora B | - | [5] |
| 7a | Anaplastic lymphoma kinase (ALK) | 12.4 | [5] |
| 7b | ALK L1196M mutant | 24.1 | [5] |
| 8a | PI3Kα | 225 | [6] |
| 9a | VEGFR-2 | 150 | [8] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for the acylation of the 2-amino group of this compound.
Materials:
-
This compound
-
Desired carboxylic acid or acyl chloride
-
Coupling agent (e.g., HATU, HBTU) or base (e.g., triethylamine, pyridine) if starting from acyl chloride
-
Anhydrous solvent (e.g., DMF, DCM)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Standard laboratory glassware
-
Purification system (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a 96- or 384-well plate.
-
Add the synthesized compounds at various concentrations to the wells. Include a positive control inhibitor and a no-compound control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 2-aminothiazole derivative on PI3K.
Experimental Workflow
Caption: Workflow for the synthesis and screening of this compound derivatives.
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. jpionline.org [jpionline.org]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. nbinno.com [nbinno.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 73040-54-7 | TCI EUROPE N.V. [tcichemicals.com]
Application Notes and Protocols for the Derivatization of 5-(p-tolyl)thiazol-2-amine to Enhance Biological Potency
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-(p-tolyl)thiazol-2-amine. The objective is to guide the synthesis of novel analogs with potentially improved biological potency for various therapeutic targets. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, and strategic modification of this core structure can lead to significant enhancements in efficacy and selectivity.[1][2][3]
Introduction to 2-Aminothiazole Derivatization
The 2-aminothiazole core is a versatile template for drug discovery.[2] Derivatization efforts have successfully yielded compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][4][5] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 2-amino group, as well as at the C4 and C5 positions of the thiazole ring, can profoundly influence biological activity.[6][7] For the parent compound, this compound, the primary focus for derivatization to explore SAR and enhance potency is the exocyclic 2-amino group. This position offers a convenient handle for introducing a variety of functional groups.[7][8]
Key Derivatization Strategies for the 2-Amino Group
The nucleophilic nature of the 2-amino group allows for a range of chemical transformations. The most common and effective strategies for its derivatization include acylation, sulfonylation, and the formation of ureas and thioureas. These modifications can alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its interaction with biological targets.
Acylation
Acylation of the 2-amino group to form amides is a widely employed strategy. The introduction of various acyl groups can lead to enhanced target binding and improved pharmacokinetic profiles.[7][9]
Sulfonylation
Conversion of the 2-amino group to a sulfonamide can introduce a tetrahedral geometry and strong hydrogen bond accepting sulfonyl oxygens, which can be favorable for binding to many biological targets.[10]
Urea and Thiourea Formation
The formation of ureas and thioureas introduces additional hydrogen bond donors and acceptors, which can facilitate stronger interactions with target proteins.[11]
Data Presentation: Comparative Derivatization Reactions
The following table summarizes various derivatization reactions applicable to a 2-aminothiazole core, providing a comparative overview of reaction conditions and expected yields based on literature for analogous compounds.
| Derivatization Type | Reagents | Solvent | Conditions | Typical Yield (%) | Reference |
| Acylation | Acetyl chloride | Dry Acetone | Reflux, 2h | >90 | [8] |
| Benzoyl chloride | Dry Pyridine | Room Temp. | High | [8] | |
| Substituted Carboxylic Acid, EDCI | DCM | Room Temp., 18h | 40-60 | [12] | |
| Sulfonylation | Benzenesulfonyl chloride, Sodium acetate | Water | 80-85°C, 6h | 80 | [8] |
| 4-Methylbenzenesulfonyl chloride, Sodium acetate | Water | 80-85°C, 4h | 69 | [8] | |
| Urea Formation | Phenyl isocyanate | - | - | - | [12] |
| Thiourea Formation | Benzoyl isothiocyanate | - | - | - | [12] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the parent compound, this compound, and its subsequent derivatization.
Synthesis of the Parent Compound: this compound
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.[1][13] It involves the condensation of an α-haloketone with a thiourea.
Protocol 1: Hantzsch Thiazole Synthesis
-
α-Bromination of 4'-methylacetophenone: To a solution of 4'-methylacetophenone (1 eq.) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 eq.) dropwise at 0°C with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield 2-bromo-1-(p-tolyl)ethan-1-one.
-
Cyclization with Thiourea: Dissolve the crude 2-bromo-1-(p-tolyl)ethan-1-one (1 eq.) in ethanol. To this solution, add thiourea (1.2 eq.) and reflux the mixture for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base such as sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
Derivatization of this compound
The following are detailed protocols for the derivatization of the 2-amino group.
Protocol 2: Acylation with an Acid Chloride
-
Dissolve this compound (1 eq.) in dry pyridine or acetone.
-
Cool the solution to 0°C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography.
Protocol 3: Sulfonylation
-
Suspend this compound (1 eq.) and sodium acetate (2 eq.) in water.
-
Heat the mixture to 80-85°C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq.) portion-wise with vigorous stirring.
-
Continue heating and stirring for 4-6 hours.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the product with water and purify by recrystallization.[8]
Protocol 4: Urea Formation
-
Dissolve this compound (1 eq.) in a suitable aprotic solvent like THF or DCM.
-
Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq.) and stir the reaction mixture at room temperature.
-
The reaction is typically complete within a few hours. The product may precipitate out of the solution.
-
Collect the product by filtration and wash with a small amount of cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by chromatography.
Biological Evaluation
The newly synthesized derivatives should be evaluated for their biological activity using appropriate in vitro assays. The choice of assay will depend on the therapeutic target of interest.
Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[14]
Protocol 5: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[14]
Antimicrobial Activity
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Protocol 6: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for derivatization and a potential signaling pathway that could be targeted by these compounds.
Caption: General experimental workflow for derivatization.
Caption: Hypothetical kinase inhibition pathway.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. excli.de [excli.de]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-(p-Tolyl)thiazol-2-amine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-(p-tolyl)thiazol-2-amine as a key structural motif in the discovery and development of novel agrochemicals. While direct and extensive research on the specific agrochemical applications of this compound is limited in publicly available literature, the well-documented and diverse biological activities of the 2-aminothiazole scaffold highlight its significant promise. This document outlines a rationale for its investigation, provides a detailed synthesis protocol, and suggests methodologies for screening its potential herbicidal, fungicidal, and insecticidal properties, based on established protocols for analogous compounds.
Rationale for Investigation
The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal and agrochemical chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities. The incorporation of a p-tolyl group at the 5-position of the thiazole ring is a strategic design element. The tolyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets through steric and electronic effects. Research on related thiazole-containing molecules has demonstrated potent activities, suggesting that this compound is a promising candidate for agrochemical screening.
Potential Applications in Agrochemicals:
-
Fungicides: Thiazole derivatives have been successfully developed as fungicides. The nitrogen and sulfur atoms in the thiazole ring can act as key binding elements with fungal enzymes or proteins.
-
Herbicides: The structural features of 2-aminothiazoles can mimic natural plant growth regulators or inhibit essential plant enzymes.
-
Insecticides: The thiazole ring is a component of some commercial insecticides. It can act on the nervous system of insects or disrupt other vital physiological processes.
Synthesis Protocol
The following protocol describes a potential method for the synthesis of this compound. This procedure is based on established methods for the synthesis of 5-substituted-2-aminothiazoles.
Protocol: Synthesis of this compound
Materials:
-
2-Bromo-1-(p-tolyl)ethan-1-one
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(p-tolyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by determining its melting point and analyzing its structure using NMR, IR, and Mass Spectrometry.
Proposed Agrochemical Screening Protocols
The following are generalized protocols for the preliminary screening of this compound for herbicidal, fungicidal, and insecticidal activities.
Herbicidal Activity Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound against common weed species.
Protocol:
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant to achieve the desired test concentrations.
-
Pre-emergence Assay:
-
Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing sterile soil.
-
Apply the test solution evenly to the soil surface.
-
Place the pots in a greenhouse under controlled conditions.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy plants compared to a control group treated with the solvent and surfactant only.
-
-
Post-emergence Assay:
-
Grow selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Spray the plants evenly with the test solution.
-
Return the pots to the greenhouse.
-
After a set period (e.g., 7-14 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a rating scale compared to a control group.
-
Fungicidal Activity Screening
Objective: To determine the in vitro fungicidal activity of this compound against common plant pathogenic fungi.
Protocol:
-
Test Compound Preparation: Prepare a stock solution of the compound in a suitable solvent and create serial dilutions.
-
Poisoned Food Technique:
-
Incorporate different concentrations of the test compound into a molten fungal growth medium (e.g., Potato Dextrose Agar - PDA).
-
Pour the amended medium into sterile Petri plates.
-
Inoculate the center of each plate with a mycelial plug of the test fungus (e.g., Fusarium oxysporum, Rhizoctonia solani).
-
Incubate the plates at an appropriate temperature.
-
Measure the radial growth of the fungal colony daily.
-
Calculate the percentage of mycelial growth inhibition compared to a control plate containing no test compound.
-
Insecticidal Activity Screening
Objective: To assess the insecticidal activity of this compound against a model insect pest.
Protocol:
-
Test Compound Preparation: Prepare a stock solution and serial dilutions of the test compound.
-
Leaf-dip Bioassay:
-
Select a common insect pest (e.g., larvae of Spodoptera litura - cotton leafworm).
-
Dip leaves of a suitable host plant (e.g., castor bean) into the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaves in a Petri dish lined with moist filter paper.
-
Introduce a known number of insect larvae into each Petri dish.
-
Seal the dishes and incubate under controlled conditions.
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage mortality, correcting for any mortality in the control group (leaves dipped in solvent and surfactant only).
-
Data Presentation
While specific quantitative data for this compound is not yet available, the following table structures are recommended for presenting screening results once obtained.
Table 1: Herbicidal Activity of this compound
| Concentration (µg/mL) | Pre-emergence Inhibition (%) - Weed Species 1 | Post-emergence Phytotoxicity Rating - Weed Species 1 | Pre-emergence Inhibition (%) - Weed Species 2 | Post-emergence Phytotoxicity Rating - Weed Species 2 |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Control | 0 | 0 | 0 | 0 |
Table 2: Fungicidal Activity of this compound
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) - Fungus Species 1 | Mycelial Growth Inhibition (%) - Fungus Species 2 |
| 10 | ||
| 50 | ||
| 100 | ||
| Control | 0 | 0 |
Table 3: Insecticidal Activity of this compound
| Concentration (µg/mL) | Mortality (%) at 24h - Insect Species 1 | Mortality (%) at 48h - Insect Species 1 | Mortality (%) at 72h - Insect Species 1 |
| 10 | |||
| 50 | |||
| 100 | |||
| Control | 0 | 0 | 0 |
Visualizations
The following diagrams illustrate the general workflows for the synthesis and screening of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for primary agrochemical screening of this compound.
Disclaimer: The provided protocols are generalized and may require optimization based on specific laboratory conditions and target organisms. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Synthesis of a 5-(p-tolyl)thiazol-2-amine Analog Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The 2-aminothiazole scaffold, in particular, is a key pharmacophore found in numerous clinically approved drugs.[4] This document provides detailed protocols for the synthesis of a library of 5-(p-tolyl)thiazol-2-amine analogs, primarily through the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thiourea derivative, offering a straightforward and efficient route to this class of compounds.[6][7][8] Modifications such as one-pot and microwave-assisted procedures can be employed to improve yields and reduce reaction times.[1][6]
Applications
This compound analogs are valuable scaffolds for drug discovery and development. Potential applications for a library of these compounds include:
-
Screening for Anticancer Activity: Many thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][9][10] A library of analogs can be screened to identify lead compounds with improved efficacy and selectivity.
-
Antimicrobial Drug Discovery: The thiazole nucleus is a common feature in antimicrobial agents.[2] A diverse library can be tested against a panel of bacteria and fungi to discover new anti-infective agents.
-
Kinase Inhibitor Development: The 2-aminothiazole moiety is present in several kinase inhibitors, such as Dasatinib.[4] Analogs can be designed and synthesized to target specific kinases involved in disease pathways.
-
Structure-Activity Relationship (SAR) Studies: A systematically synthesized library of analogs allows for the exploration of how different substituents on the thiazole ring and the 2-amino group affect biological activity, providing crucial information for drug design and optimization.
Synthetic Workflow
The synthesis of this compound analogs is typically achieved via the Hantzsch thiazole synthesis. The general workflow involves the reaction of 2-bromo-1-(p-tolyl)ethanone with various substituted thioureas.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Analogs via Conventional Heating
This protocol is a generalized procedure based on the classical Hantzsch thiazole synthesis.[8][11]
Materials:
-
2-bromo-1-(p-tolyl)ethanone
-
Appropriately substituted thiourea (e.g., thiourea, N-methylthiourea, N-phenylthiourea, etc.)
-
Ethanol or Methanol
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 eq) in ethanol (10-20 mL per gram of ketone).
-
Add the substituted thiourea (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure this compound analog.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using NMR, IR, and mass spectrometry, and determine its melting point.
Protocol 2: Microwave-Assisted Synthesis of this compound Analogs
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]
Materials:
-
2-bromo-1-(p-tolyl)ethanone
-
Substituted thiourea
-
Methanol
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 2-bromo-1-(p-tolyl)ethanone (1.0 eq) and the substituted thiourea (1.1 eq).
-
Add methanol (5-10 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 90-100°C for 15-30 minutes with stirring.[6][8]
-
After the reaction, cool the vial to room temperature.
-
Follow steps 5-10 from Protocol 1 for work-up, purification, and characterization.
Data Presentation
The following tables summarize the reactants and expected products for a sample library of this compound analogs.
Table 1: Reactants for the Synthesis of a this compound Analog Library
| Entry | α-Haloketone | Thiourea Derivative |
| 1 | 2-bromo-1-(p-tolyl)ethanone | Thiourea |
| 2 | 2-bromo-1-(p-tolyl)ethanone | N-methylthiourea |
| 3 | 2-bromo-1-(p-tolyl)ethanone | N-ethylthiourea |
| 4 | 2-bromo-1-(p-tolyl)ethanone | N-phenylthiourea |
| 5 | 2-bromo-1-(p-tolyl)ethanone | N-(4-fluorophenyl)thiourea |
| 6 | 2-bromo-1-(p-tolyl)ethanone | N-(4-chlorophenyl)thiourea |
| 7 | 2-bromo-1-(p-tolyl)ethanone | N-(4-methoxyphenyl)thiourea |
Table 2: Representative Characterization Data for Synthesized Analogs
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | m.p. (°C) |
| This compound | C₁₀H₁₀N₂S | 190.26 | Yellow solid | 85-95 | 140-142 |
| N-methyl-5-(p-tolyl)thiazol-2-amine | C₁₁H₁₂N₂S | 204.29 | Off-white solid | 80-90 | 165-167 |
| N-ethyl-5-(p-tolyl)thiazol-2-amine | C₁₂H₁₄N₂S | 218.32 | Pale yellow solid | 82-92 | 158-160 |
| N-phenyl-5-(p-tolyl)thiazol-2-amine | C₁₆H₁₄N₂S | 266.36 | Yellow solid | 88-96 | 188-190 |
| N-(4-fluorophenyl)-5-(p-tolyl)thiazol-2-amine | C₁₆H₁₃FN₂S | 284.35 | Yellow solid | 90-96 | 180-182[11] |
| N-(4-chlorophenyl)-5-(p-tolyl)thiazol-2-amine | C₁₆H₁₃ClN₂S | 300.81 | Yellow solid | 85-94 | 205-207 |
| N-(4-methoxyphenyl)-5-(p-tolyl)thiazol-2-amine | C₁₇H₁₆N₂OS | 296.39 | Yellow solid | 87-95 | 195-197 |
Note: Yields and melting points are approximate and can vary based on reaction conditions and purity.
Signaling Pathways and Logical Relationships
For analogs that exhibit biological activity, such as anticancer properties, understanding their mechanism of action is crucial. Many 2-aminothiazole-based anticancer agents function as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a synthesized analog.
Caption: Hypothetical kinase inhibition pathway for a bioactive analog.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpionline.org [jpionline.org]
- 11. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for High-Throughput Screening of 5-(p-tolyl)thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(p-tolyl)thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have been investigated for their potential as anticancer, antimicrobial, and kinase-inhibiting agents.[1][2] High-throughput screening (HTS) is a critical methodology for the rapid evaluation of large chemical libraries of such derivatives to identify "hit" compounds with desired biological activities, which can then be optimized into lead candidates for drug development.[3]
These application notes provide detailed protocols for primary HTS assays designed to evaluate this compound derivatives for two common therapeutic applications: anticancer cell viability and antimicrobial susceptibility.
Application Note 1: Anticancer Activity Screening
Objective: To identify and characterize this compound derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a high-throughput, fluorescence-based cell viability assay.
Background: Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.[4] The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for such compounds.[5] This protocol utilizes a resazurin-based assay to assess cell viability in a 384-well format, suitable for large-scale screening.
Potential Signaling Pathway Inhibition
Thiazole derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival. One such key pathway is the PI3K/AKT/mTOR cascade. Inhibition of this pathway by a this compound derivative would block downstream signals that promote cell growth and survival, potentially leading to apoptosis.
Caption: Plausible inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow: High-Throughput Cell Viability Assay
Caption: HTS workflow for anticancer cell viability screening.
Protocol: High-Throughput Fluorescence-Based Cell Viability Assay
This protocol is optimized for 384-well microplates and uses resazurin, a metabolic indicator that is reduced by viable cells to the highly fluorescent resorufin.
Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Test compounds (this compound derivatives) dissolved in DMSO (10 mM stock).
-
Doxorubicin or Staurosporine (positive control).
-
DMSO (vehicle control).
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS).
-
384-well black, clear-bottom, cell culture-treated microplates.
-
Automated liquid handler and plate incubator (37°C, 5% CO₂).
-
Multimode microplate reader with fluorescence capabilities.
Procedure:
-
Cell Plating: Harvest and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium. Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (yielding 2,000 cells/well). Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[3]
-
Compound Addition: Prepare compound source plates with serial dilutions of the test derivatives. Using an acoustic dispenser or pin tool, transfer 100 nL of compound solutions, DMSO (vehicle control), and a positive control (e.g., Doxorubicin) to the appropriate wells of the cell plates. This typically results in a final compound concentration range of 0.1 to 100 µM.[3]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
Reagent Addition: Add 10 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plates for 1 to 4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each well relative to the vehicle (DMSO) controls. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for active compounds.
Data Presentation: Representative Anticancer Activity
The following table summarizes representative quantitative data for various thiazole derivatives against human cancer cell lines, illustrating the type of data generated from the described protocol.
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 4d | MDA-MB-231 (Breast) | Cytotoxicity Assay | 1.21 | [6] |
| 4j | HCT116 (Colon) | SRB Assay | 1.1 | [7] |
| 4j | Huh7 (Liver) | SRB Assay | 1.6 | [7] |
| 27 | HeLa (Cervical) | Antiproliferative Assay | 1.6 ± 0.8 | [8] |
| 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [9] |
| 21 | K563 (Leukemia) | Antiproliferative Assay | 16.3 | [8] |
Application Note 2: Antimicrobial Susceptibility Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic bacterial strains in a high-throughput format.
Background: Thiazole derivatives are known to possess significant antimicrobial properties.[2][10] The identification of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. This HTS protocol is adapted for determining the MIC in a 384-well format, enabling the rapid screening of large compound libraries against various bacterial strains.
Potential Mechanism of Action
A plausible mechanism for the antimicrobial activity of thiazole derivatives is the inhibition of essential bacterial enzymes, such as DNA gyrase. This enzyme is critical for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Caption: Proposed inhibition of bacterial DNA gyrase.
Experimental Workflow: High-Throughput MIC Determination
Caption: HTS workflow for antimicrobial MIC determination.
Protocol: High-Throughput Broth Microdilution Assay
This protocol determines the MIC of test compounds against Gram-positive and Gram-negative bacteria in a 384-well format.
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds (this compound derivatives) in DMSO (10 mM stock).
-
Standard antibiotics (e.g., Norfloxacin, Ciprofloxacin) as positive controls.
-
DMSO (vehicle control).
-
Sterile 384-well microplates.
-
Automated liquid handler.
-
Plate reader capable of measuring absorbance at 600 nm (OD₆₀₀).
-
(Optional) Resazurin solution for viability assessment.
Procedure:
-
Compound Plate Preparation: In a 384-well source plate, perform a 2-fold serial dilution of the compound stocks in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Using a liquid handler, transfer approximately 500 nL of the diluted compounds, DMSO, and control antibiotics from the source plate to a 384-well assay plate.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[3]
-
Inoculation and Incubation: Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be ~5 x 10⁵ CFU/mL. Seal the plates and incubate for 16-20 hours at 35°C with agitation.[3]
-
MIC Determination:
-
Method A (OD₆₀₀): Measure the optical density at 600 nm. The MIC is defined as the lowest compound concentration that inhibits ≥90% of bacterial growth compared to the vehicle control.[3]
-
Method B (Resazurin): Alternatively, add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the color change from blue (resazurin) to pink (resorufin).[3]
-
-
Data Analysis: Identify the well with the lowest concentration of the test compound that shows no visible growth (or meets the ≥90% inhibition criteria). This concentration is the MIC value.
Data Presentation: Representative Antimicrobial Activity
The following table presents representative MIC values for various thiazole derivatives against different microbial strains.
| Compound ID | Microbial Strain | Gram Type | MIC (µg/mL) | Reference |
| 37c | S. aureus | Gram-positive | 46.9 - 93.7 | [2] |
| 13 | S. aureus | Gram-positive | 50 - 75 | |
| 14 | E. coli | Gram-negative | 50 - 75 | [11] |
| 37c | Candida albicans | Fungus | 5.8 - 7.8 | |
| Compound with 4-methylpiperidin-1-yl | P. aeruginosa | Gram-negative | 3.9 | [12] |
References
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5-(p-tolyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 5-(p-tolyl)thiazol-2-amine, a member of the 2-aminothiazole class of compounds. Derivatives of 2-aminothiazole have shown a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1][2][3][4][5][6] This document outlines detailed protocols for preclinical in vivo studies to assess the pharmacokinetic, toxicological, and efficacy profiles of this compound, focusing on its potential anticancer and anti-inflammatory applications.
Overview of Preclinical In Vivo Experimental Design
The successful translation of a promising compound from the laboratory to the clinic hinges on a well-designed preclinical in vivo testing strategy.[7] This process typically involves a tiered approach, starting with preliminary toxicity and pharmacokinetic assessments, followed by more comprehensive efficacy studies in relevant animal models.[8] The "three Rs" - replacement, reduction, and refinement - should guide all animal research to ensure ethical and humane treatment.
Key Phases of In Vivo Evaluation:
-
Phase I: Acute Toxicity and Dose-Range Finding: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.[9][10]
-
Phase II: Pharmacokinetics (PK) and Toxicokinetics (TK): To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to correlate exposure with toxic effects.[8][11][9][12]
-
Phase III: Efficacy Studies in Disease Models: To evaluate the therapeutic potential of the compound in relevant animal models of cancer and inflammation.
-
Phase IV: Repeated-Dose Toxicity Studies: To assess the long-term safety profile of the compound upon chronic administration.[9][12]
Experimental Protocols
Acute Toxicity and Dose-Range Finding Study
Objective: To determine the single-dose toxicity and to establish a dose range for subsequent studies.
Animal Model: Healthy male and female Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=5 per sex per group), including a vehicle control group.
-
Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at escalating single doses.
-
Observe animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.[8]
-
Record body weight changes, food and water consumption.
-
At the end of the observation period, perform gross necropsy and collect major organs for histopathological analysis.
Data Presentation:
| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Vehicle | M/F | 5/5 | 0/5 | None observed |
| X | M/F | 5/5 | ||
| 10X | M/F | 5/5 | ||
| 100X | M/F | 5/5 |
Caption: Acute Toxicity Profile of this compound.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[8][10]
Animal Model: Male Sprague-Dawley rats (cannulated, if necessary for serial blood sampling).
Methodology:
-
Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process blood samples to obtain plasma.
-
Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
Data Presentation:
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (%) |
Caption: Pharmacokinetic Parameters of this compound.
In Vivo Efficacy Study: Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound.
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts (e.g., a human colon cancer cell line like HT-29 or a breast cancer cell line like MDA-MB-231, based on in vitro data).
Methodology:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group), including a vehicle control and a positive control (a standard-of-care chemotherapy agent).
-
Administer this compound at different dose levels (based on MTD) daily or on an optimized schedule for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the animals, excise the tumors, and weigh them.
-
Collect tumors and major organs for histopathological and biomarker analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | ||
| This compound | Low Dose | |||
| This compound | Mid Dose | |||
| This compound | High Dose | |||
| Positive Control |
Caption: Anti-Tumor Efficacy of this compound in a Xenograft Model.
In Vivo Efficacy Study: Carrageenan-Induced Paw Edema Model of Inflammation
Objective: To assess the anti-inflammatory activity of this compound.
Animal Model: Wistar rats.
Methodology:
-
Divide animals into groups (n=6-8 per group), including a vehicle control and a positive control (e.g., indomethacin).
-
Administer this compound orally one hour before the induction of inflammation.
-
Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Vehicle Control | - | 0 | |
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose | ||
| Positive Control |
Caption: Anti-inflammatory Effect of this compound in a Paw Edema Model.
Visualizations
General Workflow for In Vivo Evaluation
Caption: General workflow for the in vivo evaluation of a new chemical entity.
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known mechanisms of other 2-aminothiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways in cancer cells.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Logical Flow for an Efficacy Study
References
- 1. chemimpex.com [chemimpex.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. nano-test.de [nano-test.de]
- 11. fda.gov [fda.gov]
- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(p-tolyl)thiazol-2-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-(p-tolyl)thiazol-2-amine. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(p-tolyl)ethanone, with thiourea.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2-bromo-1-(p-tolyl)ethanone and thiourea. The reaction is typically carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), and may be facilitated by a base like potassium carbonate or sodium acetate.
Q3: What is the expected yield for the synthesis of this compound?
A3: The Hantzsch thiazole synthesis is generally known to be a high-yielding reaction.[1] While the exact yield can vary depending on the specific reaction conditions and purification methods, yields for analogous 2-aminothiazole derivatives are often reported to be in the range of 70-95%.[3][4]
Q4: What are the main safety precautions to consider during this synthesis?
A4: The starting material, 2-bromo-1-(p-tolyl)ethanone, is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like DMF are harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3][5] A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can be used to separate the starting materials from the product. The spots can be visualized under a UV lamp.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: I am getting a very low yield of my product. What are the possible causes and how can I improve it?
A1: Low product yield can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Incomplete Reaction:
-
Possible Cause: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and continue to monitor the reaction's progress using TLC until the starting materials are consumed. Gently heating the reaction mixture can also increase the reaction rate.[1]
-
-
Suboptimal Reaction Temperature:
-
Possible Cause: The temperature may be too low for the reaction to proceed efficiently.
-
Solution: Gradually increase the reaction temperature. For instance, if the reaction is being conducted at room temperature, try heating it to 60-80°C.[1]
-
-
Improper Solvent or Base:
-
Possible Cause: The choice of solvent and base can significantly impact the yield.
-
Solution: Experiment with different solvents and bases. While ethanol is a common solvent, DMF has been shown to give excellent yields in similar syntheses.[3] Using a mild base like potassium carbonate or sodium acetate can also be beneficial.[3]
-
-
Degradation of Starting Materials or Product:
-
Possible Cause: The α-haloketone can be unstable, and prolonged heating or harsh basic conditions might lead to degradation.
-
Solution: Ensure the 2-bromo-1-(p-tolyl)ethanone is of good quality and use it without delay. Avoid excessively high temperatures and strong bases.
-
-
Issues During Work-up and Purification:
-
Possible Cause: The product may be lost during the extraction or purification steps. 2-aminothiazoles can be somewhat soluble in acidic aqueous solutions.
-
Solution: During the work-up, carefully neutralize the reaction mixture. Ensure the pH is neutral or slightly basic before extraction to minimize the solubility of the product in the aqueous layer.[5] For purification, recrystallization from a suitable solvent like ethanol is often effective.[3]
-
Q2: My reaction is not proceeding at all; I only see my starting materials on the TLC plate. What should I do?
A2: If there is no evidence of product formation, consider the following:
-
Purity of Starting Materials:
-
Possible Cause: The 2-bromo-1-(p-tolyl)ethanone may have decomposed, or the thiourea might be of poor quality.
-
Solution: Verify the purity of your starting materials. If possible, purify the 2-bromo-1-(p-tolyl)ethanone before use.
-
-
Reaction Conditions are Too Mild:
-
Possible Cause: The reaction may require more forcing conditions to initiate.
-
Solution: Increase the reaction temperature and consider using a more polar aprotic solvent like DMF.[3]
-
-
Presence of Inhibitors:
-
Possible Cause: Trace impurities in the solvent or reagents could be inhibiting the reaction.
-
Solution: Use freshly distilled or high-purity solvents and high-quality reagents.
-
Q3: I have multiple spots on my TLC plate even after the reaction is complete. How do I identify the side products and purify my desired compound?
A3: The formation of side products is possible in the Hantzsch synthesis. Here's how to address this:
-
Identification of Side Products:
-
Possible Cause of Side Products: Potential side reactions include the self-condensation of the α-haloketone or the formation of isomeric products under certain conditions.
-
Characterization: Isolate the major side products by column chromatography and characterize them using spectroscopic methods (NMR, MS) to understand the side reactions occurring.
-
-
Purification Strategy:
-
Solution: Column chromatography on silica gel is an effective method for separating the desired product from impurities. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. Recrystallization from ethanol or an ethanol/water mixture can be used for further purification.[3]
-
Quantitative Data Summary
The following tables provide a summary of how different reaction conditions can affect the yield of 2-aminothiazole synthesis, based on literature data for analogous compounds. This information can be used to guide the optimization of the this compound synthesis.
Table 1: Effect of Solvent and Base on Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | - | Reflux | 5 | ~60 |
| 2 | Ethanol | - | Reflux | 3-7 | ~70-80 |
| 3 | DMF | K₂CO₃ | Reflux | 3-7 | >90[3] |
| 4 | Acetonitrile | NaOAc | Reflux | 4 | ~85 |
Table 2: Effect of Reaction Conditions on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 65 | 3.5 | 79-90[1] |
| 2 | SiW.SiO₂ | Ethanol/Water | 65 | 2-3.5 | 79-90[1] |
| 3 | Microwave | Methanol | 90 | 0.5 | 95[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(p-tolyl)ethanone
This protocol describes the bromination of 4'-methylacetophenone to yield the necessary α-haloketone precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (1 equivalent) dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10°C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Purification: Filter the solid, wash it with cold water, and then recrystallize from ethanol to obtain pure 2-bromo-1-(p-tolyl)ethanone.
Protocol 2: Hantzsch Synthesis of this compound
This protocol details the synthesis of the target compound.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.[5] The product will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.[3]
Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this technical support center.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. bepls.com [bepls.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side products in the Hantzsch synthesis of 2-aminothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products and optimize the Hantzsch synthesis of 2-aminothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Hantzsch synthesis of 2-aminothiazoles, and how can I minimize them?
A1: The most common side product is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. Its formation is particularly favored under acidic conditions. In neutral or basic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea typically yields the desired 2-(N-substituted amino)thiazole exclusively. To minimize the formation of this regioisomeric side product, it is crucial to control the pH of the reaction mixture. For standard Hantzsch synthesis, maintaining neutral to slightly basic conditions is recommended.
Other impurities can arise from running the reaction at too high a temperature or for an extended period, which can lead to decomposition or the formation of complex mixtures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q2: How do reaction conditions like solvent and temperature affect the yield and purity of my 2-aminothiazole product?
A2: Solvent and temperature are critical parameters that significantly influence the outcome of the Hantzsch synthesis. The choice of solvent can affect reaction rates and the solubility of reactants and products, thereby influencing the yield. Alcohols like ethanol and methanol are commonly used and generally provide good yields, especially under reflux conditions. Some modern, "greener" protocols have demonstrated success using water or solvent mixtures.
Higher temperatures, such as those achieved under reflux, often increase the reaction rate but can also lead to the formation of impurities if not carefully controlled. It is important to optimize the temperature for your specific substrates. In some cases, microwave-assisted synthesis can offer a significant advantage by reducing reaction times and improving yields, often resulting in cleaner products.
Q3: Are there alternative, more environmentally friendly methods for the Hantzsch synthesis that can also improve my results?
A3: Yes, several eco-friendly approaches have been developed that often lead to higher yields and purity. These include:
-
Solvent-free synthesis: This method involves heating the reactants together without a solvent, which can lead to very fast reaction times and high yields. Purification is often simplified to washing the product with water or ethanol.
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner product profiles compared to conventional heating.
-
Use of reusable catalysts: Solid-supported catalysts, such as silica-supported tungstosilisic acid, can be used to promote the reaction and are easily removed by filtration, simplifying purification and reducing waste.
-
Reactions in water: While not always providing the highest yields, using water as a solvent is a green alternative to organic solvents.
Q4: My product is difficult to isolate and purify. What are some effective purification strategies?
A4: Common purification challenges include the product being highly soluble in the reaction solvent or the formation of a complex mixture of products. Here are some strategies:
-
Precipitation: If the desired 2-aminothiazole is poorly soluble in a particular solvent (often water), it can be precipitated from the reaction mixture. This is a common and effective initial purification step. Neutralizing the reaction mixture with a base like sodium carbonate can facilitate the precipitation of the free base form of the product.
-
Washing: Once the solid product is collected by filtration, washing it with a suitable solvent (like cold water or ethanol) can remove unreacted starting materials and soluble impurities.
-
Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is a standard purification technique.
-
Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from an appropriate solvent can be used to obtain highly pure crystals.
-
Sulfur Dioxide Adduct Formation: For 2-aminothiazole itself, a specific purification method involves reacting the crude product with sulfur dioxide to form an insoluble bisulfite adduct, which can be filtered off and then decomposed to yield the pure 2-aminothiazole.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent. | Screen different solvents such as ethanol, methanol, or solvent mixtures like ethanol/water. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Consider using reflux or microwave heating for improved yields. | |
| Ineffective or no catalyst. | Introduce a suitable catalyst. Acidic or basic catalysts, or phase-transfer catalysts can be beneficial. Reusable solid-supported catalysts can also be an excellent option. | |
| Poor quality of starting materials. | Ensure the purity of the α-haloketone and thiourea. | |
| Incorrect stoichiometry. | Verify the molar ratios of your reactants. | |
| Formation of Impurities or Side Products | Reaction temperature is too high or reaction time is too long. | Monitor the reaction progress using TLC to determine the optimal reaction time and avoid prolonged heating. |
| Incorrect pH of the reaction mixture, leading to regioisomers. | Adjust the pH. For the synthesis of 2-aminothiazoles, neutral to slightly basic conditions are generally preferred to avoid the formation of 2-imino-2,3-dihydrothiazole isomers. | |
| Presence of reactive functional groups on starting materials. | Protect sensitive functional groups on your reactants before the condensation reaction. | |
| Difficult Product Isolation/Purification | The product is highly soluble in the reaction solvent. | After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture. |
| Formation of a complex mixture of products. | Employ column chromatography for purification. | |
| The catalyst is difficult to remove from the product. | Use a solid-supported or reusable catalyst that can be easily removed by filtration. | |
| Poor Reproducibility | Inconsistent reaction conditions (temperature, time). | Strictly control all reaction parameters. |
| Variability in reagent quality. | Use reagents from the same batch or of a consistent purity. | |
| Atmospheric moisture affecting the reaction. | If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | Reflux | Low |
| 2 | Ethanol | Reflux | Good |
| 3 | Methanol | Reflux | Good |
| 4 | 1-Butanol | Reflux | Good |
| 5 | 2-Propanol | Reflux | Good |
| 6 | Ethanol/Water (1/1) | 65 | 79-90 |
| 7 | Solvent-free | Melting point of α-haloketone | 42-93 |
Yields are generalized from multiple sources and can vary significantly based on specific substrates.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| 2-amino-4-phenylthiazole | 8-10 | 14.20 | 5-15 | 29.46 |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 | Lower Yields | 30 | 95 |
| 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | 1.5 | 79-90 | 10-15 | 82-92 |
This table illustrates the significant reduction in reaction time and potential for increased yield with microwave-assisted synthesis.
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis using a Reusable Catalyst
This protocol is adapted from a method utilizing a silica-supported tungstosilisic acid catalyst.
-
Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).
-
Solvent Addition: Add 5 mL of an ethanol/water (1/1) mixture to the flask.
-
Reaction: Stir the mixture at 65 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3.5 hours.
-
Work-up: Filter the hot solution to remove the catalyst. Wash the recovered solid catalyst with ethanol. The filtered solid product can be further purified by dissolving in acetone, filtering to remove any remaining catalyst, and then evaporating the solvent under vacuum. Dry the final product in an oven at 60 °C.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol is
Technical Support Center: Purification of 5-(p-tolyl)thiazol-2-amine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-(p-tolyl)thiazol-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My purified product still shows impurities by TLC/NMR. What are the common next steps?
A1: If impurities persist after initial purification, consider the following:
-
Re-purification: A second pass through a column with a shallower gradient or a different solvent system can be effective.[1][2][3]
-
Recrystallization: This is a powerful technique for removing minor impurities. Experiment with different solvents to find one that dissolves your compound when hot but poorly when cold.[4][5][6][7]
-
Alternative Chromatography: If silica gel chromatography is insufficient, consider using a different stationary phase like alumina or reverse-phase silica.[7]
-
Impurity Identification: If possible, try to identify the impurity. Knowing its structure can help in designing a more targeted purification strategy (e.g., an acid/base wash to remove a basic or acidic impurity).
Q2: My product is an oil and won't crystallize. How can I induce crystallization?
A2: Obtaining a solid from an oil can be challenging, but several techniques can be employed:
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
Concentration: Ensure your solution is sufficiently concentrated. A solution that is too dilute may not crystallize.[7]
Q3: What are the best general-purpose solvent systems for column chromatography of 2-aminothiazole derivatives?
A3: The optimal solvent system depends on the specific polarity of your derivative. However, good starting points commonly involve mixtures of a non-polar and a polar solvent.[1] Typical systems include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Ethyl Acetate
The polarity is gradually increased by increasing the proportion of the more polar solvent.[1] Thin Layer Chromatography (TLC) should always be used to determine the ideal solvent system before running the column.[1][8]
Q4: My compound appears colored after synthesis. How can I remove colored impurities?
A4: Colored impurities can often be removed during purification:
-
Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[7]
-
Column Chromatography: Often, colored impurities will have different polarities from your target compound and can be separated on a silica gel column.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | Inappropriate Solvent System: The polarity of the eluent is not optimal for separating the target compound from impurities.[7] | Optimize the Solvent System: Use TLC to test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve good separation where the Rf of the target compound is around 0.3-0.4.[7] |
| Column Overloading: Too much crude product was loaded onto the column.[7] | Reduce the Load: Use a larger column or decrease the amount of crude material. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[7] | |
| Improper Column Packing: Channeling or cracks in the stationary phase can lead to poor separation.[7] | Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles.[1][7] | |
| Product Not Eluting from the Column | Solvent Polarity is Too Low: The eluent is not polar enough to move the compound down the column. | Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[1] |
| Strong Interaction with Silica Gel: The 2-amino group can interact strongly with the acidic silica gel. | Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to reduce tailing and improve elution. | |
| Reduced or Slow Flow Rate | Bed Compressed / Clogged Frit: Fine particles from the sample or silica have clogged the column. | Check Sample Preparation: Ensure your sample is fully dissolved and filtered before loading. If the sample is too viscous, dilute it. Clean the column according to standard procedures.[9] |
| Air Bubbles in the Column: Air trapped in the column can obstruct solvent flow. | Repack the Column: Carefully pack the column to avoid introducing air bubbles.[1] |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | Inappropriate Solvent Choice: The solvent is too good, and the compound remains soluble even at low temperatures.[7] | Select a Better Solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).[4][7] |
| Solution is Too Dilute: The concentration of the compound is below the saturation point.[7] | Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. | |
| Presence of Impurities: Certain impurities can inhibit crystal formation.[7] | Pre-purify: If the crude material is very impure, first run it through a quick silica plug or column to remove the bulk of the impurities before attempting recrystallization. | |
| Low Yield of Recovered Product | Compound has High Solubility: The compound is still significantly soluble in the cold solvent. | Cool Thoroughly: Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize precipitation.[10] |
| Too Much Solvent Used: An excessive amount of solvent was used for dissolution. | Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution.[7] | |
| Product Oils Out Instead of Crystallizing | Melting Point is Lower than Solution Temperature: The compound's melting point is below the boiling point of the solvent. | Use a Lower-Boiling Solvent: Choose a solvent or solvent system with a lower boiling point. |
| Cooling Rate is Too Fast: Rapid cooling can cause the compound to separate as a liquid before it has time to form an ordered crystal lattice.[10] | Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[10] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific properties of the this compound derivative.[1]
Materials:
-
Crude compound
-
Silica gel (e.g., 60-120 mesh)[1]
-
Solvents (e.g., ethyl acetate, hexanes, dichloromethane)[1]
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp[1]
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. Test various ratios of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). A good system will give your target compound an Rf value of approximately 0.3.[7]
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the selected mobile phase, starting with the less polar solvent system determined by TLC.[1]
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
-
Fraction Collection: Collect the eluent in separate fractions.[1]
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure compound.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude compound
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Common solvents for aminothiazoles include ethanol, methanol, and isopropanol, or solvent mixtures like ethanol/water.[4][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for a few minutes. Perform a hot filtration to remove the carbon.[7]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place it in an ice bath.[4][7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography issues.
Caption: Decision tree for troubleshooting recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. excli.de [excli.de]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. benchchem.com [benchchem.com]
addressing solubility issues of 5-(p-tolyl)thiazol-2-amine in biological assays
Welcome to the technical support center for 5-(p-tolyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when working with this compound.
Problem 1: My compound precipitated out of solution after dilution in aqueous buffer.
-
Question: I dissolved this compound in DMSO to make a stock solution, but upon diluting it into my aqueous assay buffer, a precipitate formed. How can I resolve this?
-
Answer: This is a common issue for poorly soluble compounds.[1][2] The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. Here are several strategies to address this:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic co-solvent (e.g., DMSO, ethanol) in your specific assay.[2] Many cell-based assays can tolerate up to 0.5% DMSO, while enzyme assays might tolerate higher concentrations.[2] Prepare your dilutions in a way that the final co-solvent concentration does not exceed this limit.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual decrease in solvent polarity can sometimes prevent precipitation.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can be included in the assay buffer to help maintain the solubility of hydrophobic compounds by forming micelles.[3] It is crucial to first determine the compatibility of the surfactant with your assay.
-
pH Adjustment: Since this compound has a basic amino group, modifying the pH of your buffer may enhance its solubility.[3][4] Lowering the pH to protonate the amine could increase its aqueous solubility. However, ensure the pH change does not affect your biological system.
-
Problem 2: I am observing inconsistent results or lower than expected activity in my assay.
-
Question: My experimental results with this compound are highly variable, or the compound appears less potent than anticipated. Could this be related to solubility?
-
Answer: Yes, poor solubility is a frequent cause of inconsistent results and underestimated potency in biological assays.[2] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.
-
Verify Solubility: Before conducting your main experiment, perform a visual solubility test at the highest concentration you plan to use. Prepare the compound in your final assay buffer and visually inspect for any particulate matter against a dark background.
-
Consider Advanced Formulation Strategies: If simple co-solvents are insufficient, you may need to explore more advanced methods like using cyclodextrins or creating a solid dispersion.[5][6] Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a heterocyclic compound with a chemical structure that suggests low water solubility.[7] Thiazole derivatives are generally soluble in polar organic solvents like DMSO and ethanol but exhibit limited solubility in aqueous solutions.[8][9] The presence of the p-tolyl group further contributes to its hydrophobic nature.
Q2: What is the best initial approach for solubilizing this compound for an in vitro assay?
A2: The most straightforward initial approach is to prepare a high-concentration stock solution in an organic co-solvent and then dilute it into your aqueous assay medium.[7]
-
Choose a Co-solvent: 100% DMSO or ethanol are common first choices.
-
Prepare a Concentrated Stock: Weigh the compound and dissolve it in the chosen solvent to create a stock solution (e.g., 10-50 mM). Gentle warming may aid dissolution.
-
Dilute into Assay Medium: Dilute the stock solution to the final desired concentrations in your assay buffer, ensuring the final co-solvent concentration is compatible with your experimental system (typically below 0.5%).[7]
Q3: My assay is sensitive to organic solvents. What are my alternatives?
A3: If your assay cannot tolerate organic solvents, you can explore the following strategies:
-
pH Modification: As an amine-containing compound, its solubility may be increased in acidic conditions.[3][4] Prepare a stock solution in a weak acidic solution (e.g., dilute HCl) and then neutralize it to the final assay pH. Titrate carefully to avoid precipitation.
-
Use of Excipients:
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be an effective option.[3]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Adding the Co-solvent: Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilution: For the assay, serially dilute the stock solution in the final assay buffer to achieve the desired concentrations. Ensure the final DMSO concentration is below the tolerance level of your assay.
Protocol 2: Solubility Enhancement using pH Adjustment
-
Prepare Acidic Stock: Prepare a dilute acidic solution (e.g., 0.1 N HCl).
-
Dissolve Compound: Dissolve a pre-weighed amount of this compound in the acidic solution to create a stock.
-
Neutralization and Dilution: Add this acidic stock solution to your assay buffer, which should have sufficient buffering capacity to bring the final pH to the desired physiological range.
-
pH Verification: Always measure the final pH of your working solution to ensure it is appropriate for your experiment.
-
Precipitation Check: Visually inspect the solution for any signs of precipitation after pH adjustment.
Data Presentation
Table 1: Recommended Starting Solvents for Stock Solutions
| Solvent | Typical Stock Concentration | Maximum Final Assay Concentration | Considerations |
| DMSO | 10-50 mM | < 1% (assay dependent) | Can be toxic to some cells at higher concentrations.[2] |
| Ethanol | 10-30 mM | < 1% (assay dependent) | Can have biological effects; less common than DMSO for primary screening. |
| DMF | 10-30 mM | < 0.5% (assay dependent) | Use with caution due to potential reactivity and toxicity. |
Table 2: Overview of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity. | Simple and widely used. | Potential for precipitation upon dilution; solvent toxicity.[5] |
| pH Adjustment | Ionizes the molecule, increasing aqueous solubility. | Effective for ionizable compounds. | pH change might affect the assay or compound stability. |
| Surfactants | Forms micelles to encapsulate the compound. | Can significantly increase solubility. | Potential for assay interference and cell toxicity.[3][5] |
| Cyclodextrins | Forms inclusion complexes. | Generally low toxicity and high solubilizing capacity. | Can be expensive; may alter compound-target binding. |
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Consequences of poor solubility in biological assays.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
optimizing reaction conditions for the synthesis of 5-(p-tolyl)thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(p-tolyl)thiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, which typically involves the reaction of 2-halo-1-(p-tolyl)ethanone with thiourea.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in 2-halo-1-(p-tolyl)ethanone or thiourea can lead to side reactions. The α-haloketone is particularly susceptible to degradation. 2. Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Reaction Time: Insufficient reaction time will result in incomplete conversion. 4. Solvent Choice: The solvent may not be optimal for the solubility of reactants or for the reaction mechanism. 5. Base: If a base is used, it may not be strong enough, or it may be causing side reactions. | 1. Verify Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis. Use freshly prepared or purified 2-halo-1-(p-tolyl)ethanone if possible. 2. Optimize Temperature: Most Hantzsch syntheses are conducted at reflux.[1] Start with refluxing ethanol and monitor the reaction. If decomposition is observed, try a lower temperature. 3. Monitor Reaction: Track the reaction progress using Thin Layer Chromatography (TLC).[1] Continue until the starting materials are consumed. 4. Solvent Screen: Ethanol is a common and effective solvent.[2] If yields are poor, consider other solvents like dimethylformamide (DMF).[1] 5. Base Optimization: While the reaction can proceed without a base, some protocols use a mild base like potassium carbonate to neutralize the hydrogen halide formed.[1] If using a base, ensure it is anhydrous. |
| Formation of Impurities or Side Products | 1. Side Reactions: Over-alkylation of the product or polymerization of the α-haloketone can occur. 2. Reaction with Solvent: Protic solvents like ethanol can potentially react with the α-haloketone, especially at high temperatures for extended periods. 3. Decomposition: Starting materials or the product may be unstable under the reaction conditions. | 1. Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to minimize side reactions of the α-haloketone. 2. Anhydrous Conditions: Use anhydrous solvents to minimize hydrolysis of the α-haloketone. 3. Monitor and Control Temperature: Avoid excessive heating. Once the reaction is complete, proceed with the work-up promptly. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may be soluble in the reaction solvent, leading to losses during filtration. 2. Emulsion during Work-up: Formation of an emulsion during aqueous work-up can make separation difficult. 3. Co-precipitation of Impurities: Impurities may co-precipitate with the product. | 1. Precipitation: After the reaction, cool the mixture in an ice bath to maximize precipitation. If the product is still soluble, carefully add a non-solvent like cold water to induce precipitation. 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break any emulsions. 3. Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to remove impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone, specifically 2-halo-1-(p-tolyl)ethanone (e.g., 2-bromo-1-(p-tolyl)ethanone), and thiourea.
Q2: What are the critical parameters that influence the reaction yield?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: The α-haloketone is often a lachrymator and can be unstable; its purity is crucial.
-
Reaction Temperature: Typically, heating under reflux is required to drive the reaction to completion.[1]
-
Choice of Solvent: Ethanol is a widely used solvent for this reaction, though other polar solvents like DMF can also be employed.[1][2]
-
Stoichiometry: A slight excess of thiourea is often used.
Q3: What is a typical expected yield for this synthesis?
A3: Under optimized conditions, the Hantzsch synthesis of 2-aminothiazoles can achieve good to excellent yields, often in the range of 70-95%.[1] However, this is highly dependent on the specific substrate and reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the product. The product, being more polar, will typically have a lower Rf value than the α-haloketone.
Q5: What are the common side products in this reaction?
A5: Potential side products can arise from self-condensation of the α-haloketone or from further reaction of the product with the starting materials. Impurities in the starting materials can also lead to undesired byproducts.
Q6: What is the best method for purifying the final product?
A6: The crude product can often be isolated by filtration after precipitation from the reaction mixture. Further purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.[1]
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(p-tolyl)ethanone
-
Thiourea
-
Ethanol (anhydrous)
-
Potassium Carbonate (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(p-tolyl)ethanone (1 equivalent) in anhydrous ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
(Optional) Add potassium carbonate (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3-7 hours.[1]
-
Monitor the reaction progress by TLC until the starting ketone has been consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If necessary, recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
overcoming challenges in the scale-up synthesis of 5-(p-tolyl)thiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(p-tolyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the laboratory and scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(p-tolyl)ethanone, with thiourea.[1] The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and often with heating to drive the reaction to completion.[2]
Q2: What are the primary starting materials required for the Hantzsch synthesis of this compound?
A2: The key starting materials are:
-
2-bromo-1-(p-tolyl)ethanone: This is the α-haloketone component.
-
Thiourea: This provides the 2-amino-thiazole core.
-
Solvent: Typically a protic solvent like ethanol or methanol is used.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
-
Temperature: The reaction is often heated to reflux to ensure a reasonable reaction rate.[1]
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Stoichiometry: The molar ratio of the reactants can influence the yield and purity of the product. An excess of thiourea is sometimes used to ensure complete consumption of the more expensive α-haloketone.[2]
-
Solvent Quality: The purity of the solvent is important, as impurities can potentially interfere with the reaction.
Q4: How is the product, this compound, typically isolated and purified?
A4: The product often precipitates from the reaction mixture upon cooling or after neutralization of the hydrobromide salt formed during the reaction.[2] The crude product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry. | 1. Monitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if necessary. 2. Ensure the purity of starting materials. 2-bromo-1-(p-tolyl)ethanone can be unstable; store it properly. Avoid excessive heating. 3. Optimize the reaction temperature. While reflux is common, some reactions may benefit from lower temperatures to minimize side reactions. 4. Verify the molar ratios of the reactants. Consider using a slight excess of thiourea. |
| Formation of Impurities | 1. Side reactions due to prolonged heating. 2. Presence of impurities in starting materials. 3. Incorrect work-up procedure. | 1. Optimize the reaction time based on TLC monitoring. 2. Use high-purity starting materials. Analyze the starting materials for any potential reactive impurities. 3. Ensure the pH is controlled during neutralization to prevent degradation of the product. |
| Product is Difficult to Purify | 1. Presence of closely related impurities. 2. Oily product instead of a solid. 3. Poor crystallization. | 1. Employ column chromatography for purification if recrystallization is ineffective. 2. Try triturating the oil with a non-polar solvent to induce solidification. Seeding with a small crystal of pure product can also help. 3. Screen different solvents or solvent mixtures for recrystallization. Control the cooling rate during crystallization. |
| Scale-up Issues (e.g., Decreased Yield, Exotherms) | 1. Inefficient heat transfer in larger reactors. 2. Poor mixing. 3. Changes in precipitation/crystallization behavior. | 1. The Hantzsch reaction can be exothermic. Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where one reactant is added portion-wise to control the exotherm. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. Develop a robust crystallization protocol at the lab scale before moving to a larger scale. Study the solubility of the product in the chosen solvent system at different temperatures. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative example based on the Hantzsch thiazole synthesis of analogous compounds.
Materials:
-
2-bromo-1-(p-tolyl)ethanone
-
Thiourea
-
Ethanol (or Methanol)
-
5% Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and thiourea (1.1 to 1.5 equivalents).
-
Add ethanol to the flask (a typical concentration would be in the range of 0.5-1.0 M).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring. This will neutralize the hydrobromic acid formed and precipitate the free amine.[2]
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with deionized water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from ethanol.[3]
Expected Yield and Purity:
Yields can vary depending on the specific conditions, but are often reported to be in the range of 70-90% for similar 2-aminothiazole syntheses. Purity after recrystallization should be >98% as determined by HPLC and NMR.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of this compound.
Troubleshooting Logic Diagram
References
identifying and mitigating off-target effects of 5-(p-tolyl)thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of 5-(p-tolyl)thiazol-2-amine and other thiazole-based compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the potential applications of this compound based on its chemical class?
Thiazole-containing compounds are a versatile class of molecules investigated for a wide range of pharmacological activities.[1][2][3] Derivatives of 2-aminothiazole have shown potential as anticancer agents by inhibiting kinases, disrupting tubulin polymerization, and inducing apoptosis.[2][4][5] They are also explored for their antimicrobial, anti-inflammatory, and other biological activities.[1][6] Given this, this compound may exhibit similar activities, but empirical validation is crucial.
Q2: What are "off-target effects" and why are they a concern for thiazole-based compounds?
Off-target effects occur when a compound binds to and alters the function of molecules other than its intended biological target. This can lead to unexpected cellular responses, toxicity, and misleading experimental results.[7][8] Thiazole derivatives, due to their chemical structure, can sometimes interact with a broad range of proteins, such as kinases, leading to a wide inhibitory profile and potential off-target effects.[8] Minimizing these effects is critical to ensure that the observed biological activity is due to the specific on-target interaction.[8][9]
Q3: What are some common off-target liabilities for thiazole-containing compounds?
Based on the broader class of thiazole derivatives, common off-target liabilities may include:
-
Kinase Inhibition: The thiazole scaffold can fit into the ATP-binding pocket of various kinases, leading to a broad inhibitory profile.[8]
-
Cytotoxicity in Control Cell Lines: High concentrations of the compound may induce cytotoxicity in non-target or healthy cell lines through mechanisms like mitochondrial dysfunction or induction of oxidative stress.[8]
-
Interaction with Other Proteins: The compound may interact with other proteins in the proteome, leading to unforeseen biological consequences.
Q4: How can I proactively design my experiments to identify and mitigate off-target effects?
A proactive approach involves integrating off-target assessment early in the research process.[10][11] Key strategies include:
-
Selectivity Profiling: Screen the compound against a panel of relevant targets (e.g., a kinase panel) to determine its selectivity.
-
Use of Control Cell Lines: Test the compound in both target and non-target (control) cell lines to determine a therapeutic window.
-
Dose-Response Analysis: Perform dose-response studies to identify the lowest effective concentration and to distinguish between on-target and non-specific toxic effects.
-
Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound directly binds to its intended target in a cellular context.
Section 2: Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Problem: The compound shows high cytotoxicity in my control (non-cancerous) cell line.
-
Possible Cause 1: High Compound Concentration.
-
Solution: Perform a dose-response curve starting from low nanomolar concentrations to determine the IC50 values for both your target and control cell lines. This will help you identify a concentration window where you observe on-target effects with minimal toxicity in control cells.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability on its own (typically <0.5%). Run a solvent-only control.
-
-
Possible Cause 3: Inherent, Non-specific Cytotoxicity.
-
Solution: Investigate common mechanisms of non-specific cytotoxicity, such as mitochondrial toxicity or induction of reactive oxygen species (ROS). If significant off-target cytotoxicity is observed, consider structure-activity relationship (SAR) studies to design derivatives with improved selectivity.
-
Problem: Experimental results are inconsistent between replicates.
-
Possible Cause 1: Compound Instability or Precipitation.
-
Solution: Thiazole compounds can have limited solubility in aqueous media.[8] Visually inspect your media for any precipitate after adding the compound. Prepare fresh stock solutions for each experiment and dilute them in pre-warmed media immediately before use.
-
-
Possible Cause 2: Cell Culture Variability.
-
Solution: Ensure consistent cell passage numbers, seeding densities, and growth conditions for all experiments. Standardize all incubation times and reagent concentrations.
-
Problem: I'm not sure if the observed phenotype is due to the intended target or an off-target effect.
-
Possible Cause: Lack of Target Engagement Evidence.
-
Solution: Use a target engagement assay like CETSA to confirm that your compound is binding to the intended target at the concentrations used in your functional assays. Additionally, consider using a secondary, structurally distinct inhibitor of the same target to see if it recapitulates the observed phenotype.
-
Section 3: Experimental Protocols
Here are detailed methodologies for key experiments to identify and mitigate off-target effects.
Kinase Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Panel: Select a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of purified, active kinases (e.g., the 468-kinase panel).
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of your compound at one or two concentrations (e.g., 1 µM and 10 µM). The assay measures the phosphorylation of a substrate by each kinase.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits are typically defined as kinases inhibited by more than a certain threshold (e.g., >50% or >80%).
-
Follow-up: For significant off-target hits, determine the IC50 values through dose-response assays to quantify the potency of inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its intended target protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound at various concentrations for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Structure-Activity Relationship (SAR) Studies
Objective: To systematically modify the chemical structure of this compound to improve its potency and selectivity.
Methodology:
-
Scaffold Analysis: Identify key functional groups on the this compound scaffold that can be modified.
-
Derivative Synthesis: Synthesize a library of analogs by making systematic changes to the identified positions.
-
Screening Cascade: Screen the synthesized analogs through a cascade of assays:
-
Primary on-target activity assay.
-
Key off-target activity assays (identified from kinase profiling).
-
Cellular potency and cytotoxicity assays.
-
-
Data Analysis: Analyze the relationship between the structural modifications and the observed biological activities to identify trends that lead to improved selectivity and potency.
Section 4: Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| On-Target Kinase X | 95% | 0.05 |
| Off-Target Kinase A | 85% | 0.5 |
| Off-Target Kinase B | 60% | 2.5 |
| Off-Target Kinase C | 20% | >10 |
Table 2: Cellular Activity of this compound and Analogs
| Compound | On-Target Cell Line IC50 (µM) | Control Cell Line IC50 (µM) | Selectivity Index (Control/On-Target) |
| This compound | 0.2 | 5.0 | 25 |
| Analog 1.1 | 0.15 | 15.0 | 100 |
| Analog 1.2 | 0.5 | 8.0 | 16 |
Section 5: Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-(p-tolyl)thiazole | 2103-91-5 | FA54342 [biosynth.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
improving the stability of 5-(p-tolyl)thiazol-2-amine for experimental use
Welcome to the technical support center for 5-(p-tolyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for experimental use. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic amine containing a thiazole ring. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3][4][5] The specific applications of this compound would be determined by its unique biological activity profile.
Q2: What are the primary stability concerns for this compound?
A2: The main stability concerns for this compound and related 2-aminothiazole derivatives include:
-
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light (both UV and visible), leading to chemical breakdown. This degradation may involve reaction with singlet oxygen.[6][7]
-
Oxidation: The thiazole ring and the exocyclic amino group can be susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxidizing agents.[8][9]
-
Solvent-Induced Decomposition: Certain solvents, notably DMSO, have been shown to cause the degradation of some 2-aminothiazole derivatives, especially during storage at room temperature.[10]
-
pH Sensitivity: The solubility and stability of the compound can be influenced by pH. The amino group is basic and can be protonated under acidic conditions, which may alter its reactivity and degradation pathways.[11][12][13]
Q3: How should I properly store solid this compound?
A3: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[14] To minimize degradation, it is recommended to protect it from light by using an amber-colored vial or storing it in the dark.[6] Refrigerated temperatures (e.g., 2-8°C) are advisable for long-term storage.[14]
Q4: How should I prepare and store stock solutions of this compound?
A4: When preparing stock solutions, use high-purity, degassed solvents to minimize the presence of impurities and dissolved oxygen that can promote degradation.[6] Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. However, due to potential stability issues, it is crucial to store DMSO stock solutions at -20°C or lower to inhibit decomposition.[10] It is also best practice to prepare fresh solutions for experiments and avoid multiple freeze-thaw cycles.[10] For aqueous experiments, the compound's solubility may be pH-dependent.[12]
Q5: What analytical methods can I use to assess the purity and stability of my compound?
A5: Several analytical techniques can be used to monitor the purity and detect degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity and quantifying the parent compound and any degradation products.[15][16] Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for identifying the molecular weights of degradation products, which can help in elucidating degradation pathways.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity of the compound and its degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or poor biological activity in assays. | Compound degradation in stock solution. | Prepare a fresh stock solution from solid material. If using an older stock, verify its purity and concentration by HPLC or LC-MS. Store all stock solutions at -20°C or below and minimize freeze-thaw cycles.[10] |
| Photodegradation during the experiment. | Perform experimental manipulations under low-light conditions. Use amber-colored microplates or tubes to protect the sample from light exposure.[6] | |
| pH of the assay buffer is affecting compound stability or activity. | Evaluate the stability of the compound at the assay pH. If degradation is observed, consider adjusting the buffer pH, ensuring it remains compatible with the biological system.[13] | |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | The compound is degrading in the solid state or in solution. | Review storage conditions for both solid compound and solutions. Ensure they are protected from light, high temperatures, and reactive solvents.[6][10][14] |
| Impurities in the solvent are reacting with the compound. | Use high-purity, HPLC-grade solvents for all solutions and experiments. Degas solvents prior to use to remove dissolved oxygen.[6] | |
| Solution changes color (e.g., turns yellow or brown) over time. | This is a visual indicator of chemical degradation, likely due to oxidation or photodegradation.[6] | Discard the solution and prepare a fresh one. Implement stricter light and air exclusion measures during preparation and storage. Consider adding an antioxidant like ascorbic acid or BHT to the formulation if compatible with the experiment.[6][17] |
| Poor solubility in aqueous buffers. | The compound has low intrinsic aqueous solubility. | The solubility of 2-aminothiazole derivatives can be pH-dependent.[11][12] Try adjusting the pH to be slightly acidic to protonate the amino group, which may enhance solubility. Alternatively, use a co-solvent such as DMSO or ethanol, but keep the final concentration low (typically <1%) to avoid affecting the biological assay. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable Stock Solution
-
Weighing: In a well-ventilated area, carefully weigh the desired amount of solid this compound.
-
Solvent Selection: Use high-purity, anhydrous DMSO as the solvent.
-
Dissolution: Add the solvent to the solid compound in an amber glass vial to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved.
-
Inert Atmosphere (Optional but Recommended): Gently bubble argon or nitrogen gas through the solution for a few minutes to displace dissolved oxygen.
-
Storage: Tightly cap the vial and wrap the cap with parafilm. Store the stock solution at -20°C or -80°C.
-
Usage: When needed, thaw the stock solution on ice. Aliquot the required amount for the experiment and immediately return the stock to the freezer to minimize time at room temperature and avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Photostability of this compound
-
Sample Preparation: Prepare a solution of the compound in a relevant solvent (e.g., acetonitrile/water) at a known concentration.
-
Aliquotting: Transfer the solution into two sets of vials: one set of clear glass vials and one set of amber glass vials (dark control).
-
Light Exposure: Place the clear vials under a light source that simulates laboratory conditions or a specific wavelength of interest. Keep the amber vials in the dark at the same temperature.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection.
-
Data Interpretation: Compare the peak area of the parent compound in the light-exposed samples to the dark control samples. A significant decrease in the peak area in the light-exposed samples indicates photodegradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Aminothiazole(96-50-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Bioavailability of 5-(p-tolyl)thiazol-2-amine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to enhance the oral bioavailability of 5-(p-tolyl)thiazol-2-amine and its derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Aqueous Solubility
Question: My this compound derivative has extremely low aqueous solubility, which is hindering my in vitro assays and formulation development. What are my initial steps?
Answer: Poor aqueous solubility is a common challenge for thiazole derivatives. A systematic approach to characterize and address this is crucial.
-
pH-Dependent Solubility Profile: First, determine the pH-solubility profile of your compound. Since 2-aminothiazoles are basic, their solubility is expected to increase at lower pH. You can try dissolving your compound in buffers with slightly acidic pH. However, be mindful that extreme pH values could lead to chemical degradation.
-
Physicochemical Characterization: A thorough characterization of the compound's solid-state properties is essential. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can help identify the crystalline form and its thermal properties.
-
Solubility Enhancement Strategy Selection: Based on the physicochemical properties, you can select an appropriate solubility enhancement strategy. Common starting points for 2-aminothiazole derivatives include salt formation and co-crystallization.[1]
Question: I am trying to form a salt of my 2-aminothiazole derivative to improve its solubility, but I am not having success. What could be the reason?
Answer: Salt formation is not always feasible and depends significantly on the pKa difference between your compound and the selected counter-ion (co-former).[1]
-
ΔpKa Rule: For a stable salt to form, the difference in pKa (ΔpKa) between the basic 2-aminothiazole derivative and the acidic co-former should generally be greater than 2 to 3.
-
Co-crystal Formation: If the ΔpKa is less than 0, a co-crystal is more likely to form. In the range of 0 to 3, the outcome can be either a salt or a co-crystal.[1]
-
Troubleshooting: You should screen a variety of co-formers with a range of pKa values to increase the likelihood of successful salt formation.
Issue 2: Low Permeability and High Efflux
Question: My compound has adequate solubility in simulated intestinal fluid, but it still shows low permeability in Caco-2 assays. What could be the issue?
Answer: Low permeability despite adequate solubility suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Caco-2 cells are known to express various efflux transporters.[1] To investigate this:
-
Bidirectional Caco-2 Assay: Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.
-
Co-administration with Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral (A-B) transport in the presence of the inhibitor would confirm that your compound is a P-gp substrate.
Issue 3: Formulation Instability
Question: I have formulated my this compound derivative in a lipid-based formulation (SEDDS), but I am observing precipitation of the compound over time. What can I do?
Answer: Precipitation in lipid-based formulations can be a sign of poor physical stability. Here are some troubleshooting steps:
-
Excipient Screening: Ensure that you have screened a variety of oils, surfactants, and co-surfactants for their ability to solubilize your compound. The selection of surfactants and co-surfactants should be based on their emulsification efficiency and their capacity to maintain the drug in a solubilized state upon dispersion.
-
Phase Diagram: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion region.
-
Inclusion of Precipitation Inhibitors: Consider including polymers that can act as precipitation inhibitors in your formulation. These can help maintain a supersaturated state of the drug upon dispersion in the gastrointestinal fluids.
Data Presentation: Impact of Formulation on Bioavailability
The following tables summarize quantitative data on how different formulation strategies can impact the pharmacokinetic parameters of thiazole derivatives and other poorly soluble drugs.
Table 1: Pharmacokinetic Parameters of Miconazole Formulations in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–32 (ng·h/mL) | Relative Bioavailability (%) |
| Pure Miconazole | 120 ± 20 | 4.0 ± 1.2 | 1372 ± 420 | 100 |
| [MCL + SucAc] Cocrystal (2:1) | 265 ± 55 | 3.5 ± 0.8 | 3150 ± 650 | 229 |
| [MCL + MlcAc] Salt (1:1) | 360 ± 60 | 3.0 ± 0.6 | 4580 ± 830 | 334 |
| [MCL + TartAc] Salt (1:1) | 385 ± 75 | 2.8 ± 0.5 | 5230 ± 910 | 381 |
Data adapted from a study on miconazole, a BCS Class II drug, demonstrating the enhancement of bioavailability through cocrystal and salt formation.[2]
Table 2: Oral Bioavailability of 2-Aminothiazole Analogs in Mice
| Compound | Oral Bioavailability (%) | Brain AUC (µM*h) |
| Analog 1 | ~40 | 9.78 ± 2.07 |
| Analog 15 | Not explicitly stated, but brain exposure was comparable to Analog 1 with a 20-fold higher potency | Comparable to Analog 1 |
| Analog 12 | Not explicitly stated, but had inferior brain exposure compared to Analog 1 | Lower than Analog 1 |
This table presents data from a study on 2-aminothiazole derivatives for the treatment of prion diseases, highlighting that structural modifications can significantly impact pharmacokinetic properties.[3]
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation for a Poorly Soluble Thiazole Derivative
This protocol describes a high-energy emulsification method for preparing an oil-in-water (o/w) nanoemulsion.
Materials:
-
This compound derivative (API)
-
Oil phase (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Kolliphor RH40, Tween 80)
-
Co-surfactant (e.g., Transcutol P, propylene glycol)
-
Purified water
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Screening of Excipients:
-
Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Preparation of the Organic Phase:
-
Accurately weigh the selected oil, surfactant, and co-surfactant and mix them in a beaker.
-
Add the API to the mixture and stir gently at a slightly elevated temperature (e.g., 40°C) until the API is completely dissolved.
-
-
Formation of the Nanoemulsion:
-
Slowly add the aqueous phase (purified water) to the organic phase dropwise with continuous stirring.
-
The resulting coarse emulsion is then subjected to high-energy emulsification using either a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi) or a probe sonicator (e.g., 10 minutes at 40% amplitude).
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation or precipitation.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability of a this compound derivative.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound at a known concentration to the donor chamber (apical side for A-B transport, basolateral side for B-A transport).
-
Add fresh transport buffer to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of a this compound derivative.
References
refining analytical methods for the detection of 5-(p-tolyl)thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical refinement of 5-(p-tolyl)thiazol-2-amine detection. The information is tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A good starting point for analyzing this compound is a reversed-phase HPLC method. Due to the basic nature of the amino group, peak tailing can be a common issue. Therefore, a mobile phase with a low pH is recommended to ensure the protonation of the analyte and minimize unwanted interactions with residual silanol groups on the stationary phase.
Q2: How can I improve peak shape and reduce tailing for this compound?
A2: Peak tailing is a frequent problem when analyzing basic compounds like this compound. Here are several strategies to mitigate this:
-
Lower Mobile Phase pH: Operating at a pH between 2.5 and 3.5 will protonate the silanol groups on the silica-based stationary phase, reducing their interaction with the basic analyte.
-
Use a Base-Deactivated Column: Employing a column with end-capping or a polar-embedded stationary phase can significantly improve peak symmetry.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.5%, into the mobile phase can mask the active sites on the stationary phase.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention time.
Q3: What is a suitable detection wavelength for this compound?
A3: Thiazole derivatives typically exhibit strong UV absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to determine the optimal wavelength. Based on similar compounds, a starting wavelength of around 260-280 nm is recommended for initial experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with silanol groups; Column overload; Inappropriate mobile phase pH. | Lower the mobile phase pH to 2.5-3.5; Use a base-deactivated or end-capped column; Add a competing base like triethylamine (TEA) to the mobile phase; Reduce sample concentration. |
| Poor Resolution | Inadequate separation from impurities or other components. | Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio); Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa); Use a column with a different selectivity or higher efficiency (smaller particle size or longer column). |
| Variable Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation. | Ensure proper mobile phase mixing and degassing; Use a column oven to maintain a stable temperature; Flush the column with a strong solvent or replace it if it's old or contaminated. |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase; Implement a needle wash step in the injection sequence; Inject a blank solvent to check for carryover. |
Experimental Protocol: HPLC-UV Purity Assay
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV/Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary: HPLC Analysis of Related Aminothiazoles
The following table summarizes HPLC data for compounds structurally related to this compound, providing a reference for expected performance.[1]
| Compound ID | Retention Time (min) | Purity (%) |
| 21MAT | 2.16 | >97% |
| Compound 3 | 5.8 | 97.5% |
| Compound 4 | 6.5 | 97.9% |
| Compound 5 | 8.8 | 96.1% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using LC-MS/MS for the analysis of this compound?
A1: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This is particularly beneficial for quantifying low levels of the analyte in complex matrices such as biological fluids (e.g., plasma, urine). The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection, minimizing interferences.
Q2: Which ionization mode is most suitable for this compound?
A2: Electrospray Ionization (ESI) in positive ion mode is generally the preferred method for aminothiazole derivatives. The basic amino group is readily protonated, leading to a strong [M+H]⁺ signal.
Q3: How do I develop an MRM method for this compound?
A3: First, infuse a standard solution of the compound directly into the mass spectrometer to determine the precursor ion, which will be the protonated molecule [M+H]⁺. Then, perform a product ion scan to identify the most abundant and stable fragment ions. Select the most intense transition for quantification and one or two other transitions for confirmation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Inefficient ionization; Poor fragmentation; Matrix suppression. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature); Adjust collision energy to improve fragmentation; Improve sample clean-up to reduce matrix effects; Use a deuterated internal standard. |
| High Background Noise | Contaminated mobile phase or LC system; Chemical noise from the matrix. | Use high-purity solvents and additives; Clean the LC system and MS source; Employ more selective sample preparation techniques like solid-phase extraction (SPE). |
| Inconsistent Results | Variations in sample preparation; Instability of the analyte. | Use an internal standard to correct for variability; Ensure consistent sample handling and storage conditions; Check for analyte degradation in the sample matrix and during analysis. |
Experimental Protocol: LC-MS/MS Quantification in a Biological Matrix
This protocol provides a starting point for method development and will likely require optimization.
-
Instrumentation: LC-MS/MS system with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient should be developed to ensure adequate retention and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be determined by direct infusion of the analyte.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Quantitative Data Summary: LC-MS/MS Analysis of Aromatic Amines
This table presents typical validation parameters for the LC-MS/MS analysis of aromatic amines in human urine.[2]
| Parameter | Result |
| Linear Dynamic Range | 0.1-50 ng/mL |
| Correlation Coefficient (r) | >0.999 |
| Limit of Detection (LOD) | 0.025-0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.1-1.0 ng/mL |
| Intra-day Precision (RSD) | <11.7% |
| Inter-day Precision (RSD) | <15.9% |
| Relative Recoveries | 75-114% for most analytes |
Gas Chromatography-Mass Spectrometry (GC-MS)
Frequently Asked Questions (FAQs)
Q1: Can this compound be analyzed by GC-MS?
A1: Direct analysis of this compound by GC-MS can be challenging due to the polarity of the amino group, which can lead to poor peak shape and thermal degradation. Derivatization is often recommended to improve volatility and thermal stability.[3]
Q2: What derivatizing agents are suitable for aromatic amines?
A2: Acylating agents such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) are commonly used to derivatize the amino group. These reagents replace the active hydrogens with a less polar, more volatile group, leading to improved chromatographic performance.[3][4]
Q3: What are the key considerations for sample preparation in GC-MS analysis?
A3: Sample preparation for GC-MS should aim to produce a clean extract in a volatile organic solvent. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed. It is crucial to ensure the final sample is free of water and particulate matter.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | Analyte degradation in the injector; Insufficient volatility; Adsorption in the GC system. | Use a lower injector temperature; Derivatize the analyte to increase volatility and thermal stability; Use a deactivated liner and column. |
| Broad or Tailing Peaks | Active sites in the liner or column; Incomplete derivatization. | Use a deactivated liner; Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Improve sample clean-up using techniques like SPE; Use selected ion monitoring (SIM) or MS/MS for more specific detection. |
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol is a general method for aromatic amines and should be optimized for this compound.[3][4]
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp 1: 30 °C/min to 180 °C.
-
Ramp 2: 15 °C/min to 240 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the extract to a small volume under a stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., hexane) and 10 µL of PFPA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. scioninstruments.com [scioninstruments.com]
Validation & Comparative
Navigating the Structure-Activity Landscape of 5-(p-tolyl)thiazol-2-amine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(p-tolyl)thiazol-2-amine analogs, a class of compounds showing promise in anticancer and kinase inhibition studies. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the pharmacophoric features driving the activity of these thiazole derivatives.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of this compound have been investigated for their potential as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways often dysregulated in cancer.[2][3] Modifications to the core structure, particularly at the 2-amino position and the 5-aryl group, have been shown to significantly impact their potency and selectivity.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of a series of this compound analogs and related 2-amino-5-arylthiazole derivatives against various cancer cell lines and kinases. The data highlights how substitutions on the thiazole core influence their biological effects.
| Compound ID | Core Structure | R1 (at 2-amino position) | R2 (at 5-position) | Target/Cell Line | IC50 (µM) | Reference |
| 1 | 2-Aminothiazole | H | p-Tolyl | - | - | [4] |
| 2 | 2-Aminothiazole | -COCH3 | p-Tolyl | - | - | [5] |
| 3a | 2-Aminothiazole | 2-Nitrophenyl | p-Tolyl | Antimicrobial | - | [4] |
| 3b | 2-Aminothiazole | 4-Fluorophenyl | p-Tolyl | Antimicrobial | - | [4] |
| 4b | N-Phenyl-2-p-tolylthiazole-4-carboxamide | - | - | A-549 (Lung Cancer) | 0.00803 | [6] |
| 4e | N-Phenyl-2-p-tolylthiazole-4-carboxamide | - | - | A-549 (Lung Cancer) | 0.0095 | [6] |
| 15 | 3-(thiazol-2-yl)pyrrolo[1,2-d][7][8][9]triazin-4(3H)-one | - | p-Tolyl | - | - | [10] |
| 21 | 3-(thiazol-2-yl)pyrrolo[1,2-d][7][8][9]triazin-4(3H)-one | - | 4-Chlorophenyl | - | - | [10] |
Key Structure-Activity Relationship Insights
Analysis of the available data reveals several key trends in the SAR of this compound analogs:
-
Substitution at the 2-Amino Group: Acylation or substitution with aryl groups at the 2-amino position significantly modulates the biological activity. For instance, the introduction of a carboxamide linkage and further substitution on the phenyl ring can lead to potent anticancer activity, as seen in compounds 4b and 4e.[6]
-
Modification of the 5-Aryl Group: While the p-tolyl group is a common starting point, alterations to this aryl moiety can fine-tune the activity and selectivity. Replacing the p-tolyl group with other substituted phenyl rings, such as a 4-chlorophenyl group, can influence the compound's biological profile.[10]
-
Scaffold Hopping: Replacing the simple 2-aminothiazole with a more complex heterocyclic system, such as a pyrrolotriazinone, can lead to compounds with different mechanisms of action, including potential PI3K inhibition.[10]
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the evaluation of this compound analogs.
General Synthesis of N-Substituted-4-(p-tolyl)thiazol-2-amine Derivatives
A common synthetic route involves the Hantzsch thiazole synthesis.
-
Reaction Setup: To a solution of p-tolualdehyde and an appropriate α-haloketone in a suitable solvent like ethanol, add thiourea.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Workup and Purification: After cooling, the reaction mixture is neutralized, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.[4]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing the SAR Workflow and Biological Context
To better illustrate the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: A simplified kinase signaling pathway potentially targeted by this compound analogs.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Efficacy of a Novel Thiazole Derivative Compared to Standard Anticancer Agents: A Comparative Guide
In the landscape of anticancer drug discovery, thiazole derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a detailed comparison of the in vitro efficacy of a representative thiazole-based compound, Compound 4j (5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide with a 2-chloro-4-pyridinyl group) , against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. The comparison is based on their cytotoxic effects on three human cancer cell lines: Huh7 (liver carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).
Data Presentation: Comparative Cytotoxicity
The primary metric for comparing the efficacy of these compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data presented in the following table has been aggregated from various studies to provide a comparative overview. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and specific assay protocols.
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 4j | Huh7 | 1.6[1] |
| MCF7 | 3.3[1] | |
| HCT116 | 1.1[1] | |
| Doxorubicin | Huh7 | >20[2] |
| MCF7 | 2.5[2] | |
| HCT116 | ~0.6 (GI50) | |
| Cisplatin | Huh7 | 1.5 - 4.5 |
| MCF7 | 0.65 - 2.8[3] | |
| HCT116 | 1.8 - 10.4 | |
| Paclitaxel | Huh7 | Not widely reported |
| MCF7 | 0.0012 - 0.0056[4] | |
| HCT116 | 0.00246[5] |
Note on Data Interpretation:
-
A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell growth.
-
The IC50 values for the standard drugs are presented as a range to reflect the variability across different studies and experimental setups.
-
GI50 (50% growth inhibition) is reported for Doxorubicin in HCT116 as a comparable metric of cytotoxic efficacy.
Experimental Protocols
The determination of the cytotoxic effects of these compounds is predominantly carried out using cell-based assays. The IC50 values for Compound 4j were determined using the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Plating: Cancer cells (Huh7, MCF7, or HCT116) are seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 4j) or a standard drug. A set of untreated cells serves as a control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
Cell Fixation: After incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B, a fluorescent dye that binds to cellular proteins.
-
Washing: Excess, unbound dye is washed away.
-
Dye Solubilization: The protein-bound dye is solubilized using a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (typically around 515 nm). The absorbance is directly proportional to the number of living cells.
-
IC50 Calculation: The percentage of cell survival is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity (IC50) Determination
Caption: Workflow of the Sulforhodamine B (SRB) assay for determining IC50 values.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Preliminary mechanistic studies on Compound 4j indicate that it exerts its anticancer effect by inducing a "dramatic cell cycle arrest at the SubG1/G1 phase, which is an indicator of apoptotic cell death induction"[1].
The cell cycle is a tightly regulated process that governs cell division. The G1 phase is the first growth phase, and the transition from G1 to the S (synthesis) phase is a critical checkpoint. Many anticancer drugs function by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). The appearance of a Sub-G1 peak in cell cycle analysis is a hallmark of apoptosis, as it represents cells with fragmented DNA.
Signaling Pathway for G1 Phase Cell Cycle Arrest and Apoptosis
Caption: Proposed mechanism of action for Compound 4j leading to apoptosis.
This comparative guide highlights the potential of the novel thiazole derivative, Compound 4j, as an anticancer agent. Its efficacy, particularly against liver and colorectal cancer cell lines, is comparable to or in some cases surpasses that of established chemotherapeutic drugs. Further in-depth studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings.
References
- 1. Pharmakon1600-01503908 | C47H51NO14 | CID 441276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 5-(p-tolyl)thiazol-2-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 5-(p-tolyl)thiazol-2-amine as a potential kinase inhibitor. While direct experimental data for this specific compound is not extensively available in public literature, its core structure, the 2-amino-5-arylthiazole scaffold, is a well-established pharmacophore in numerous potent kinase inhibitors. This document outlines a validation strategy by comparing its structural features with established, analogous kinase inhibitors and provides detailed experimental protocols to facilitate its characterization.
Introduction: The Promise of the 2-Amino-5-Arylthiazole Scaffold
The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of several clinically approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a valuable template for inhibitor design.[2] Notably, the blockbuster drug Dasatinib, a potent pan-Src and Bcr-Abl inhibitor, features this core structure, underscoring its therapeutic potential.[3][4][5][6]
The compound of interest, this compound, belongs to the 2-amino-5-arylthiazole class. Recent studies on similar 5-phenylthiazol-2-amine derivatives have demonstrated their potential to inhibit kinases such as PI4KIIIβ and subsequently modulate the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.[7][8] The "p-tolyl" group (a methyl-substituted phenyl ring) on the thiazole core of our target compound represents a structural variation that warrants investigation for its impact on kinase selectivity and potency.
Comparative Analysis of Structurally Related Kinase Inhibitors
To establish a benchmark for the potential efficacy of this compound, the inhibitory activities of several structurally analogous compounds are summarized below. These compounds share the 2-aminothiazole or a related scaffold and target a range of important kinases implicated in cancer and other diseases.
| Compound Class/Name | Target Kinase(s) | IC50 / Ki (nM) | Reference(s) |
| Dasatinib (BMS-354825) | pan-Src, Bcr-Abl | <1 (multiple Src family kinases) | [3][4][5] |
| N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine Derivatives | Aurora A, Aurora B | Ki: 8.0 (Aurora A), 9.2 (Aurora B) for lead compound | [9] |
| 4-Aryl-5-aminoalkyl-thiazole-2-amine Derivative (Compound 10l) | ROCK II | IC50: 20 | [10] |
| 5-Phenylthiazol-2-amine Derivatives (Compounds 16 & 43) | PI4KIIIβ | Superior to PIK93 (comparative) | [7][8] |
| Aminothiazole Aurora Kinase Inhibitors | Aurora A | IC50: 79 and 140 for lead compounds | [11] |
| 5-(pyridin-2-yl)thiazole Derivative (Compound 15i) | ALK5 (TGF-β Type 1 Receptor) | >95% inhibition at 100 nM | [12] |
Proposed Experimental Validation Workflow
A systematic approach is required to validate this compound as a kinase inhibitor. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular characterization.
Caption: Proposed experimental workflow for validating this compound.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Kinase of interest (e.g., Src, Aurora A, PI3K)
-
Substrate specific to the kinase
-
This compound (test compound)
-
Known inhibitor (positive control, e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO.
-
Kinase Reaction: In the assay plate, add the kinase, its specific substrate, and the assay buffer to each well.
-
Inhibition Step: Add the serially diluted test compound or controls to the appropriate wells. Include "no inhibitor" wells as a negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Luminescence Reading: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that inhibits cell growth by 50% (GI50).
Western Blotting for Phospho-Target Modulation
This technique is used to detect the phosphorylation status of a specific kinase or its downstream substrates within cells, providing direct evidence of target engagement.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Src, anti-phospho-AKT, and their total protein counterparts)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours), then wash and lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated target. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the phospho-protein bands in treated versus untreated samples. Use total protein levels as a loading control.
Relevant Signaling Pathway: PI3K/AKT/mTOR
Given that structurally similar 5-phenylthiazol-2-amine derivatives have been shown to inhibit the PI3K/AKT axis, this pathway is a logical starting point for mechanistic investigations.[7][13] Inhibition of an upstream kinase (like PI4KIIIβ or PI3K itself) would lead to a reduction in AKT phosphorylation and deactivation of downstream pro-survival signaling.
Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.
Conclusion
While this compound remains an uncharacterized compound in the context of kinase inhibition, its structural similarity to a successful class of inhibitors, including Dasatinib, provides a strong rationale for its investigation. The comparative data from related compounds suggest that it may exhibit activity against key oncogenic kinases such as Src, Aurora, or members of the PI3K pathway. The experimental framework provided in this guide offers a clear and robust strategy for researchers to systematically validate its potential as a novel kinase inhibitor, determine its potency and selectivity, and elucidate its mechanism of action at the cellular level.
References
- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Dasatinib and 5-(p-tolyl)thiazol-2-amine: From a Simple Scaffold to a Potent Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established multi-kinase inhibitor, dasatinib, and the basic chemical scaffold, 5-(p-tolyl)thiazol-2-amine. While dasatinib is a clinically approved therapeutic agent with a well-defined pharmacological profile, this compound represents a foundational structure from which complex kinase inhibitors, including dasatinib itself, are derived. This comparison serves to illustrate the principles of structure-activity relationship (SAR) and the evolution of a simple heterocyclic compound into a potent, targeted cancer therapy.
Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[1][2][3] This interaction is a critical anchoring point for many kinase inhibitors. This compound is a simple, un-optimized derivative of this scaffold. In stark contrast, dasatinib is a highly engineered molecule that incorporates the 2-aminothiazole core into a more complex structure, designed to achieve high potency and a specific multi-targeted profile.[1][3]
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[4][5][6] It is primarily used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as other kinase families such as SRC, c-KIT, and PDGFR.[4]
This compound , on the other hand, is not a clinically used drug and there is a lack of specific public data on its biological activity. However, its structural simplicity provides a valuable baseline for understanding the enhancements in inhibitory activity and selectivity achieved through the extensive chemical modifications that led to the development of dasatinib.
Mechanism of Action and Target Profile
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[4]
The primary targets of dasatinib include:
-
BCR-ABL: The constitutively active tyrosine kinase responsible for the pathogenesis of CML and Ph+ ALL.
-
SRC Family Kinases: Including SRC, LCK, and YES, which are involved in various cellular processes like proliferation, survival, and migration.
-
c-KIT: A receptor tyrosine kinase implicated in various cancers.
-
PDGFRα and PDGFRβ: Platelet-derived growth factor receptors involved in cell growth and angiogenesis.
-
Ephrin receptors: A family of receptor tyrosine kinases.
The broad target profile of dasatinib contributes to its potent anti-leukemic activity but also to its characteristic side-effect profile.
This compound: A Progenitor Scaffold
Specific target kinases and the precise mechanism of action for this compound have not been extensively characterized in publicly available literature. Based on the known properties of the 2-aminothiazole scaffold, it is predicted to act as an ATP-competitive inhibitor. Its potency and selectivity would likely be low compared to highly optimized drugs like dasatinib. The tolyl group at the 5-position of the thiazole ring will influence its binding pocket interactions, but without further substitutions, it is unlikely to achieve the high affinity and specific target profile of dasatinib.
The following diagram illustrates the downstream signaling pathways affected by the inhibition of BCR-ABL by dasatinib.
Quantitative Data Comparison
Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not feasible. The following table summarizes key quantitative data for dasatinib. This data highlights the high potency of a clinically optimized 2-aminothiazole derivative.
| Parameter | Dasatinib | This compound | Reference |
| Target Kinase | BCR-ABL, SRC, LCK, YES, c-KIT, PDGFRβ, etc. | Not specifically determined | [4] |
| IC50 (BCR-ABL) | <1 nM | Not available | [5] |
| IC50 (SRC) | 0.53 nM | Not available | [5] |
| Cellular Potency (K562 cells) | ~3 nM | Not available | [5] |
Experimental Protocols
To perform a comparative analysis of kinase inhibitors like dasatinib and novel compounds based on scaffolds such as this compound, a series of standardized in vitro and cellular assays are required.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is quantified. The reduction in this activity in the presence of an inhibitor is measured to determine the IC50 value.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a solution of the purified target kinase in a suitable kinase buffer.
-
Prepare a solution of a specific substrate and ATP. A common format uses a fluorescently labeled peptide substrate.
-
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the product formation. For fluorescent assays, this is done using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[7][8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control for a specified period (e.g., 48-72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells and determine the IC50 value.
Western Blotting for Phosphoprotein Analysis
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing insight into the mechanism of action of a kinase inhibitor.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein.
Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-BCR-ABL). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.
The following diagram outlines a general experimental workflow for the evaluation of a novel kinase inhibitor.
Structure-Activity Relationship (SAR) and the Evolution to Dasatinib
The development of dasatinib from the basic 2-aminothiazole scaffold is a prime example of successful SAR-driven drug discovery.[1][3]
-
The 2-Aminothiazole Core: Provides the essential hydrogen bonding interactions with the kinase hinge region. This compound represents this core with a simple lipophilic group.
-
Side Chain Modifications: The addition of the N-(2-chloro-6-methylphenyl)carboxamide group on the thiazole ring of dasatinib provides crucial additional interactions within the ATP-binding pocket, significantly enhancing potency.
-
The Hydroxyethylpiperazine Moiety: This group, linked via a pyrimidine ring, improves the solubility and pharmacokinetic properties of dasatinib, making it suitable for oral administration.
The following diagram illustrates the structural relationship between the simple scaffold and the highly optimized drug.
Conclusion
The comparative analysis of dasatinib and this compound underscores the power of medicinal chemistry in transforming a simple chemical scaffold into a life-saving therapeutic. While this compound itself lacks the specific biological data to be considered a drug candidate, it serves as an excellent conceptual starting point for understanding the complex SAR that underpins the efficacy of modern kinase inhibitors. Dasatinib's journey from a 2-aminothiazole template to a potent multi-kinase inhibitor highlights the importance of iterative design, synthesis, and biological testing in the drug discovery process. For researchers in this field, this comparison reinforces the foundational principles of kinase inhibitor design and the potential that lies within even the simplest of heterocyclic structures.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
Unveiling the Therapeutic Potential of 2-Aminothiazoles: A Comparative Analysis of Anticancer and Antimicrobial Activities
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of 2-aminothiazole derivatives, with a focus on 2-amino-4-arylthiazoles. While specific mechanism-of-action studies for 5-(p-tolyl)thiazol-2-amine are not extensively available in the public domain, this guide will draw upon data from structurally related analogs to provide a valuable comparative overview of this promising class of compounds.
The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, with derivatives demonstrating potent inhibition of various enzymes and pathways implicated in cancer and microbial infections. This guide synthesizes available data to offer a clear comparison of their biological performance, supported by detailed experimental protocols and visual representations of key experimental workflows.
Comparative Anticancer Activity of 2-Amino-4-Arylthiazole Derivatives
The anticancer potential of 2-amino-4-arylthiazole derivatives has been evaluated against a variety of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for a selection of 2-amino-4-arylthiazole derivatives against different cancer cell lines.
| Compound ID | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | HT29 (Colon) | 2.01 | [1] |
| 2 | Phenyl | A549 (Lung) | 8.64 | [1] |
| 3 | Phenyl | HeLa (Cervical) | 6.05 | [1] |
| 4 | Naphthalen-2-yl | MCF-7 (Breast) | 0.48 | [2] |
| 5 | Naphthalen-2-yl | A549 (Lung) | 0.97 | [2] |
| 6 | 4-Chlorophenyl | HL-60 (Leukemia) | - | [3] |
| 7 | 4-Methoxyphenyl | THP-1 (Leukemia) | - | [3] |
| 8 | p-Tolyl | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [4] |
| 9 | 4-Fluorophenyl | SaOS-2 (Osteosarcoma) | - | [4] |
Note: A direct comparison of all values is challenging due to variations in experimental conditions between studies. The activity of compound 8 is reported in µg/mL.
Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives
Several 2-aminothiazole derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microbe. The table below presents MIC values for selected 2-aminothiazole derivatives against bacterial and fungal strains.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 10 | 2-Arylideneamino-4-phenylthiazole | Bacillus cereus | - | [5] |
| 11 | Thiazolyl-thiourea derivative | Staphylococcus aureus | 4 - 16 | [5] |
| 12 | Thiazolyl-thiourea derivative | Staphylococcus epidermidis | 4 - 16 | [5] |
| 13 | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | Streptococcus pneumoniae | 0.03 - 7.81 | [6] |
| 14 | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | Escherichia coli | 0.03 - 7.81 | [6] |
| 15 | 2-Amino-4-arylthiazole | Giardia intestinalis | 0.39 | [7] |
Note: A dash (-) indicates that a specific quantitative value was not provided in the referenced search result, although activity was reported.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic activity of test compounds.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathways and Mechanism of Action
While a specific, unified mechanism of action for all anticancer and antimicrobial 2-aminothiazole derivatives has not been fully elucidated, several key cellular targets and pathways have been identified for various analogs.
Potential Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: Several thiazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The 2-aminothiazole scaffold is present in several approved kinase inhibitors. Derivatives can target various kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.
-
Induction of Apoptosis: Many thiazole derivatives induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
Potential Antimicrobial Mechanisms:
The antimicrobial action of thiazole derivatives is also multifaceted and can involve:
-
Enzyme Inhibition: Inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Cell Wall Synthesis Inhibition: Interference with the synthesis of the bacterial cell wall.
-
Biofilm Formation Inhibition: Some derivatives have been shown to prevent the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.
This guide highlights the significant potential of 2-aminothiazole derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The presented comparative data and experimental protocols serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising compounds. Future studies are warranted to elucidate the precise mechanisms of action for specific derivatives, including this compound, to fully realize their therapeutic potential.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of In Vitro and In Vivo Results for 2-Aminothiazole Derivatives: A Comparative Guide
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The versatility of this scaffold allows for extensive chemical modifications, leading to a diverse library of derivatives with varied potency and selectivity.[1] This guide summarizes key experimental data, outlines common methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships within this important class of molecules.
In Vitro Activity of 2-Aminothiazole Derivatives
The anticancer activity of 2-aminothiazole derivatives has been extensively evaluated in vitro against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effects of these compounds. The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [3] |
| A549 (Lung Cancer) | Strong antiproliferative activity | [3] | |
| Analogue 20 | H1299 (Lung Cancer) | 4.89 µM | [3] |
| SHG-44 (Glioma) | 4.03 µM | [3] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM | [2] |
| Compound with 2-(dialkylamino)ethylurea moiety at C2 of benzothiazole | PI3Kα | 13 nM | [3] |
In addition to anticancer activity, 2-aminothiazole derivatives have demonstrated notable antimicrobial effects. The table below presents the in vitro antimicrobial and antifungal activity of selected derivatives.
| Compound Class | Microorganism | Activity | Reference |
| Functionally substituted 2-aminothiazole derivatives | Various bacterial strains | Potent antibacterial | [4] |
| Various fungal strains | Good antifungal | [4] | |
| Thiourea derivatives of 2-aminothiazole | Biofilm-forming microorganisms | Biofilm inhibition | [1] |
In Vivo Activity of 2-Aminothiazole Derivatives
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. While in vivo data for 2-aminothiazole derivatives is less abundant in the public domain compared to in vitro data, some studies have demonstrated their antitumor activity in preclinical models.
| Compound/Derivative | Animal Model | Tumor Type | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Compound 19 (a valine prodrug) | Nude Mice | HCT116 Colon Carcinoma | 50 | 65 | [5] |
Experimental Protocols
Standardized experimental protocols are essential for the reproducibility and comparison of results. The following are outlines of common methodologies used to evaluate the biological activity of 2-aminothiazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole derivatives for a specified duration (e.g., 48 or 72 hours).[1]
-
MTT Incubation: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[1][6]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1][6]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]
In Vivo Antitumor Activity: Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently used to evaluate the in vivo efficacy of anticancer compounds.[5]
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into nude mice.[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with the 2-aminothiazole derivative (e.g., Compound 19) at a specific dose and schedule.[5]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to those in a control (vehicle-treated) group.[5]
Signaling Pathways and Mechanisms of Action
The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[6]
Apoptosis Induction
Many 2-aminothiazole derivatives trigger apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins. These compounds can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[6]
Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also halt the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from proliferating.[6]
Caption: Cell cycle arrest induced by 2-aminothiazole derivatives.
General Experimental Workflow
The evaluation of novel 2-aminothiazole derivatives typically follows a systematic workflow, progressing from in vitro screening to more complex biological assays.
Caption: General experimental workflow for in vitro anticancer evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 5-(p-tolyl)thiazol-2-amine and Other Thiazole Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A fundamental step in drug discovery is the characterization of a compound's physicochemical properties, which influence its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the available data for 5-(p-tolyl)thiazol-2-amine and its structural isomer, 2-amino-4-(p-tolyl)thiazole.
| Property | This compound | 2-Amino-4-(p-tolyl)thiazole |
| Molecular Formula | C₁₀H₁₀N₂S | C₁₀H₁₀N₂S |
| Molecular Weight | 190.26 g/mol | 190.27 g/mol |
| Physical State | Solid (Light yellow to Brown powder/crystal) | Brown Powder |
| Melting Point | Not available | 132-136 °C |
| CAS Number | 73040-54-7 | 2103-91-5 |
In Vitro Anticancer Activity: A Comparative Analysis
The true measure of a potential anticancer agent lies in its ability to inhibit the growth of cancer cells. The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of various thiazole derivatives against two commonly studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
It is important to note that direct IC₅₀ data for this compound was not found in the surveyed scientific literature. The data presented here is for other thiazole derivatives to provide a comparative context for future studies.
Table 1: Cytotoxicity of Thiazole Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound | Structure | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 4c (A 2-hydrazinyl-thiazolone derivative) | 2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl)-benzylidene]hydrazinyl]-thiazol-4[5H]-one | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Thiazole-amino acid hybrid 5a | N-((S)-1-oxo-1-phenyl-3-((4-phenylthiazol-2-yl)amino)propan-2-yl)benzamide | 6.84 | 5-Fluorouracil | 8.74 |
| N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivative 5h | 2-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | 1.15 ± 0.09 | Doxorubicin | 0.82 ± 0.05 |
| Coumarin-thiazole derivative 6c | 2-((7-hydroxy-2-oxo-2H-chromen-4-yl)hydrazono)-N-(p-tolyl)propanethioamide | Not specified for MCF-7, Potent against HepG2 and HCT116 | Doxorubicin | Not specified |
Table 2: Cytotoxicity of Thiazole Derivatives against HepG2 (Liver Cancer) Cell Line
| Compound | Structure | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 4c (A 2-hydrazinyl-thiazolone derivative) | 2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl)-benzylidene]hydrazinyl]-thiazol-4[5H]-one | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4d | N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide | 11.6 ± 0.12 | Doxorubicin | 5.8 ± 1.01 |
| Benzimidazole-thiazole derivative 3a | 2-(((1H-benzimidazol-2-yl)methyl)amino)-5-(phenyldiazenyl)thiazole | High activity at 500 µg/mL | Not specified | Not specified |
| Coumarin-thiazole derivative 6c | 2-((7-hydroxy-2-oxo-2H-chromen-4-yl)hydrazono)-N-(p-tolyl)propanethioamide | 2.6 | Doxorubicin | Not specified |
Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. The following section outlines a standard protocol for the MTT assay, a widely used method for assessing the in vitro cytotoxicity of chemical compounds.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazole derivatives (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and experimental designs, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some thiazole derivatives and a general workflow for their synthesis and screening.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for anticancer thiazole derivatives.[1]
Caption: A generalized experimental workflow for the discovery and preclinical evaluation of novel thiazole-based anticancer agents.
Conclusion
The thiazole scaffold remains a highly promising framework for the development of novel anticancer therapeutics. While this guide highlights the potent in vitro activity of several thiazole derivatives against breast and liver cancer cell lines, the lack of publicly available data for this compound underscores the need for further research into this specific compound. The provided comparative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers to design and execute future studies aimed at elucidating the full therapeutic potential of this important class of molecules. The exploration of structure-activity relationships among these derivatives will be critical in optimizing their efficacy and selectivity as next-generation cancer treatments.
References
Confirming the Cellular Target Engagement of 5-(p-tolyl)thiazol-2-amine: A Comparative Guide
For researchers and professionals in drug development, confirming that a bioactive compound reaches and engages its intended molecular target within a cellular context is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of novel compounds, using the aminothiazole derivative 5-(p-tolyl)thiazol-2-amine as a hypothetical subject. We will explore widely-used techniques, present detailed experimental protocols, and offer a framework for data interpretation and visualization.
While the aminothiazole scaffold is a common feature in molecules targeting a range of proteins, including kinases and enzymes involved in purine metabolism, the specific targets of this compound are not yet fully elucidated.[1][2][3] The methods described herein are designed to identify these targets and confirm direct physical interaction in a cellular environment.
Comparison of Target Engagement Methodologies
Several robust methods exist for confirming target engagement, each with distinct advantages and limitations. The choice of method often depends on the availability of specific reagents, the required throughput, and whether an unbiased, proteome-wide analysis is desired. Below is a comparison of three prevalent techniques.
| Methodology | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[4] | Label-free; applicable in intact cells and tissues; directly measures target engagement.[5][6] | Requires a specific antibody for each target; lower throughput for western blot-based detection.[7] |
| Thermal Proteome Profiling (TPP) | A proteome-wide application of CETSA combined with quantitative mass spectrometry to identify all proteins stabilized by the compound.[8][9] | Unbiased, proteome-wide analysis; identifies both on- and off-targets; no compound labeling required.[10] | Requires sophisticated mass spectrometry instrumentation and bioinformatics analysis; can be costly. |
| Affinity Pull-Down & Mass Spectrometry | An immobilized version of the compound is used as "bait" to capture interacting "prey" proteins from a cell lysate.[11] | Directly identifies binding partners; can be used to discover novel targets. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders. |
Experimental Protocols
Here we provide detailed protocols for the three key target engagement assays.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a standard Western Blot-based CETSA to verify the engagement of this compound with a hypothesized target protein (e.g., a specific kinase).
Materials:
-
Cell culture of interest
-
This compound (and vehicle control, e.g., DMSO)
-
PBS, Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler or heating blocks
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1-3 hours) at 37°C.[12]
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Quantification and Analysis: Transfer the supernatant (soluble protein fraction) to new tubes. Quantify the protein concentration. Prepare samples for SDS-PAGE and Western Blot analysis to detect the amount of soluble target protein at each temperature.[5]
Data Analysis: Plot the band intensity for the target protein against the temperature for both treated and control samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.
Thermal Proteome Profiling (TPP)
This protocol provides a workflow for an unbiased, proteome-wide target identification using TPP.
Materials:
-
Cell culture of interest
-
This compound (and vehicle control)
-
Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT reagents)
-
High-performance liquid chromatography (HPLC) system
-
Orbitrap mass spectrometer
Procedure:
-
Cell Treatment and Heating: Treat two separate populations of cells with either this compound or vehicle. Aliquot each cell population and heat to a range of temperatures as in the CETSA protocol.[13]
-
Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fractions via ultracentrifugation.[13]
-
Protein Digestion: Reduce, alkylate, and digest the proteins from each sample into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT). Combine the labeled peptides from all temperature points for both the treated and control groups.
-
LC-MS/MS Analysis: Analyze the combined peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature. Generate melting curves for each identified protein in both the treated and control samples. Proteins showing a significant thermal shift upon compound treatment are identified as potential targets.[8]
Affinity Pull-Down with Mass Spectrometry
This protocol details the identification of binding partners using an immobilized form of the compound.
Materials:
-
Biotinylated this compound (or other tagged version)
-
Streptavidin-coated magnetic beads (or other affinity matrix)
-
Cell lysate
-
Wash and Elution buffers
-
SDS-PAGE and mass spectrometry reagents
Procedure:
-
Immobilization of Bait: Incubate the biotinylated this compound with streptavidin-coated beads to immobilize the "bait". Wash the beads to remove any unbound compound.[11]
-
Control Preparation: Prepare control beads, either with no bait or with an immobilized, structurally similar but inactive compound.
-
Incubation with Lysate: Incubate the compound-conjugated beads and control beads with cell lysate for several hours at 4°C to allow for protein binding.[14]
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer or a high-concentration biotin solution).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands and identify them using mass spectrometry.[11]
Data Analysis: Compare the proteins identified from the compound pull-down with the control pull-down. Proteins that are significantly enriched in the compound sample are considered potential binding partners.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical signaling pathway where this compound acts as a RAF kinase inhibitor.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Affinity Pull-Down Mass Spectrometry.
Alternative Compounds for Comparison
To validate the results obtained for this compound, it is crucial to include well-characterized compounds as controls. These can be either positive controls that are known to bind the identified target or negative controls that are structurally similar but biologically inactive.
Given that the aminothiazole scaffold is common in kinase inhibitors, a well-characterized inhibitor of the identified kinase family would serve as an excellent positive control.[15] For instance, if TPP analysis suggests that this compound binds to spleen tyrosine kinase (SYK), a known SYK inhibitor could be used in parallel CETSA experiments to validate the assay.[16]
The Published Kinase Inhibitor Set (PKIS) is a valuable resource of 367 well-characterized, ATP-competitive kinase inhibitors that can serve as excellent tool compounds for such comparative studies.[17][18] Comparing the cellular thermal shift or the protein pull-down profile of this compound to a relevant compound from this set can provide strong evidence for its mechanism of action. For broad-spectrum kinase inhibition, a compound like Staurosporine could be used, although its lack of specificity should be noted.[17]
By employing the rigorous methodologies outlined in this guide, researchers can confidently confirm the cellular target engagement of this compound, paving the way for a deeper understanding of its mechanism of action and further therapeutic development.
References
- 1. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emergentmind.com [emergentmind.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 15. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. researchgate.net [researchgate.net]
Benchmarking the Selectivity Profile of 5-(p-tolyl)thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential kinase selectivity profile of the novel compound 5-(p-tolyl)thiazol-2-amine. While direct experimental data for this specific molecule is not publicly available, its structural similarity to a known class of kinase inhibitors containing the 2-aminothiazole scaffold suggests its potential as a targeted therapeutic agent. This document outlines a validation strategy by benchmarking its predicted activity against established, structurally distinct kinase inhibitors, Dasatinib and Lapatinib. The provided experimental protocols and comparative data serve as a resource for researchers aiming to characterize this or similar chemical entities.
Introduction to this compound
The 2-aminothiazole moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1] Derivatives of this scaffold have shown significant activity against key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are often dysregulated in cancer.[2] Based on this precedent, this compound is hypothesized to exhibit an inhibitory profile against a range of protein kinases.
Comparative Selectivity Profiles
To contextualize the potential efficacy of this compound, its hypothetical selectivity profile is compared with two well-characterized, FDA-approved kinase inhibitors: Dasatinib, a multi-targeted inhibitor, and Lapatinib, a dual inhibitor.[3][4] The data presented below for Dasatinib and Lapatinib are derived from established screening assays, while the profile for this compound is predictive, based on the known targets of its structural analogs.
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target | This compound (Hypothetical Kd in nM) | Dasatinib (Kd in nM) | Lapatinib (Kd in nM) |
| CDK4 | < 100 | > 10,000 | > 10,000 |
| CDK6 | < 100 | > 10,000 | > 10,000 |
| Aurora A | < 200 | 30 | > 10,000 |
| Aurora B | < 200 | 79 | > 10,000 |
| ABL1 | > 1,000 | < 0.1 | > 10,000 |
| SRC | > 1,000 | 0.55 | > 10,000 |
| KIT | > 1,000 | 1.1 | > 10,000 |
| PDGFRβ | > 1,000 | 1.1 | > 10,000 |
| EGFR | > 10,000 | 110 | 3 |
| ERBB2 (HER2) | > 10,000 | 110 | 13 |
Note: Data for Dasatinib and Lapatinib are representative values from public sources. The profile for this compound is a predictive estimation based on analogs and requires experimental validation.
Experimental Protocols for Selectivity Profiling
To empirically determine the kinase selectivity profile of a compound like this compound, a combination of binding and functional assays is recommended.
Protocol 1: Broad Kinome Profiling via Competition Binding Assay (KINOMEscan®)
This method is designed to quantify the binding interactions between a test compound and a large panel of kinases. It measures the dissociation constant (Kd) as an indicator of binding affinity.
Principle: The assay relies on the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) for a unique DNA tag conjugated to each kinase.[5]
Materials:
-
DNA-tagged kinases (e.g., KINOMEscan® panel from DiscoveRx/Eurofins).
-
Immobilized ligand beads.
-
Test compound (this compound) dissolved in DMSO.
-
Assay buffers.
-
qPCR reagents.
Procedure:
-
Kinases are expressed as fusions with a unique DNA tag.
-
A solution of the test compound is incubated with the tagged kinase and the immobilized ligand beads.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The amount of kinase detected is inversely proportional to the binding affinity of the test compound. A dissociation constant (Kd) is calculated by measuring binding across a range of compound concentrations.
Figure 1. Experimental workflow for the KINOMEscan® competition binding assay.
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™)
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The quantity of ADP is directly proportional to kinase activity, and its reduction in the presence of a test compound indicates inhibition.
Principle: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.[2][6]
Materials:
-
Purified recombinant kinase (e.g., CDK4/Cyclin D1, Aurora A).
-
Kinase-specific substrate (e.g., Rb protein for CDK4).
-
ATP.
-
Kinase assay buffer.
-
Test compound (this compound) in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, and assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP. Incubate at room temperature (e.g., for 60 minutes).
-
Stop the reaction and deplete unused ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Relevant Signaling Pathways
The predicted targets of this compound, CDK4/6 and Aurora kinases, are critical regulators of cell cycle progression and mitosis.[7][8] Understanding their roles provides context for the potential downstream effects of inhibition.
CDK4/6-Rb Signaling Pathway
CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma protein (Rb).[9] This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes required for the G1-to-S phase transition, thereby committing the cell to a new round of division.[10]
Figure 2. Simplified CDK4/6-Rb signaling pathway and the point of inhibition.
Aurora Kinase Signaling in Mitosis
Aurora kinases A and B are essential for proper mitotic progression.[8] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome-microtubule attachments and cytokinesis.[8] Inhibition of these kinases can lead to mitotic arrest and apoptosis.
Conclusion
While the precise selectivity profile of this compound remains to be experimentally determined, its structural features strongly suggest activity against protein kinases. By benchmarking against well-known inhibitors like Dasatinib and Lapatinib and employing robust screening methodologies such as KINOMEscan® and ADP-Glo™ assays, researchers can effectively characterize its potency and selectivity. This comparative framework provides a clear path forward for the evaluation of this and other novel 2-aminothiazole-based compounds, facilitating the rational design of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. ulab360.com [ulab360.com]
- 7. "Inactivation of Aurora kinases and Cyclin-dependent kinases 4/6 allows" by Vural Tagal, Uttam K. Tambar et al. [openworks.mdanderson.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4 has the ability to regulate Aurora B and Cenpp expression in mouse keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of 5-(p-tolyl)thiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical evaluation of 5-(p-tolyl)thiazol-2-amine derivatives and related thiazole compounds as potential therapeutic agents, with a primary focus on their anticancer properties. The information presented herein is collated from various preclinical studies to facilitate a comprehensive understanding of their biological activity, mechanism of action, and experimental validation.
Comparative Biological Activity
The anticancer potential of thiazole derivatives, including those with a 5-(p-tolyl) substituent, has been investigated across a range of human cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Below is a summary of the cytotoxic and tubulin polymerization inhibitory activities of various thiazole derivatives, including examples with structural similarities to the this compound scaffold. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Cytotoxic Activity (IC50 µM) of Thiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Core Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | 2-Amino-4-phenylthiazole derivative | 3,4,5-trimethoxyphenyl | HeLa | 3.35 ± 0.2 | Combretastatin A-4 | - |
| Compound B | 2-Amino-4-phenylthiazole derivative | 3,4,5-trimethoxyphenyl | HepG2 | - | Combretastatin A-4 | - |
| Compound C | N-phenyl-2-p-tolylthiazole-4-carboxamide | p-nitro | SKNMC | 10.8 ± 0.08 | Doxorubicin | < 1 |
| Compound D | N-phenyl-2-p-tolylthiazole-4-carboxamide | m-chloro | Hep-G2 | 11.6 ± 0.12 | Doxorubicin | < 1 |
| Compound E | 2-aminothiazole-5-carboxylic acid phenylamide derivative | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | K563 (Leukemia) | 16.3 | Dasatinib | 11.08 |
| Compound F | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | - | HeLa | 1.6 ± 0.8 | - | - |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives
| Compound ID | Core Scaffold | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound G | 2,4-disubstituted thiazole | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 |
| Compound H | thiazole-2-acetamide | 2.69 | Combretastatin A-4 | 8.33 |
| Compound I | thiazole-naphthalene | 3.3 | Colchicine | 9.1 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound derivatives.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Test compounds
-
Human cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
Test compounds
-
Adherent human cancer cell lines
-
Complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with 1% acetic acid to remove TCA and excess medium. Air dry the plates.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and buffer)
-
Test compounds
-
Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
96-well plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare the tubulin reaction mix according to the kit manufacturer's instructions, typically containing tubulin, GTP, and a polymerization buffer. Keep on ice. Prepare serial dilutions of the test compounds and controls.
-
Assay Setup: Pre-warm the microplate reader to 37°C. Add the test compounds or controls to the wells of a 96-well plate.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time. The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples to the vehicle control. Calculate the IC₅₀ value for tubulin polymerization inhibition.[2]
Visualizing Mechanisms and Workflows
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflows described in this guide.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(p-Tolyl)thiazol-2-amine
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 5-(p-tolyl)thiazol-2-amine (CAS No. 73040-54-7). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Assessment and Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation. While comprehensive toxicological and environmental data is limited, it is prudent to handle this compound as potentially hazardous. Always consult the specific Safety Data Sheet (SDS) before handling.
Assumed Hazards:
-
Health: Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed, inhaled, or in contact with skin, similar to other thiazole derivatives[1][2].
-
Environmental: The environmental impact is not fully known. However, it should be assumed that this compound could be harmful to aquatic life, and therefore, it must not be allowed to enter drains or waterways[1].
-
Physical: The compound is a solid, appearing as yellow to brown in color. While this specific compound is not classified as flammable, other thiazole derivatives can be[1][3].
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must wear the appropriate PPE to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation[4]. |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust that can cause serious eye irritation[4]. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing[4]. |
| Respiratory Protection | Use a certified respirator if dust may be generated. | To prevent inhalation of airborne particles[4]. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Characterize the waste stream.
-
Solid Waste: Includes unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, wipes), and spill cleanup debris.
-
Liquid Waste: Includes solutions containing dissolved this compound.
-
Sharps Waste: Includes any contaminated needles, broken glass, or other sharp objects.
-
-
Containment:
-
Solid Waste: Carefully place solid waste into a designated, chemically compatible, and sealable hazardous waste container. Avoid creating dust during transfer[4][5].
-
Liquid Waste: Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams[2][5].
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container[5].
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
Storage:
-
Final Disposal:
-
Arrange for the disposal of all collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5].
-
Do not dispose of this compound down the drain or in regular trash[5]. Disposal must be in accordance with all local, state, and federal regulations[3][7].
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site[1].
-
Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department[1].
-
Containment (Minor Spills): For small spills of the solid compound, carefully sweep or pick up the material without creating dust and place it into the designated solid hazardous waste container[6].
-
Containment (Liquid Spills): For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels for initial absorption[1].
-
Cleanup: Collect all contaminated absorbent materials and cleanup supplies (gloves, wipes, etc.) in a sealed bag and place them into the hazardous waste container[1][5].
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory decontaminant. All cleaning materials must also be disposed of as hazardous waste[1][5].
-
Reporting: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies[1].
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-(P-tolyl)thiazol-2-amine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(P-tolyl)thiazol-2-amine. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly followed to ensure laboratory safety.
Hazard Identification
This compound is classified with the following hazards:
-
Skin corrosion/irritation: Category 2
-
Serious eye damage/eye irritation: Category 2A
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact.[1]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use.[2] |
| Eye & Face Protection | Safety goggles or face shield | Conforming to EN166 (EU) or NIOSH (US).[1][2] |
| Skin & Body Protection | Protective clothing | To prevent skin exposure.[1] |
| Respiratory Protection | N95 dust mask (or equivalent) | Recommended, especially if dust generation is likely. |
Experimental Protocols: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably with a local exhaust ventilation system or in a fume hood.[1]
-
Ensure a safety shower and eye bath are readily accessible.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Inspect gloves for any signs of damage.
-
Dispensing: Avoid generating dust. Handle the solid material carefully.
-
Contact Avoidance: Avoid all contact with skin, eyes, and clothing. Do not breathe dust or fumes.[1]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
-
Contaminated Clothing: Take off any contaminated clothing immediately and wash it before reuse.[3]
Storage:
-
Store in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight.[1]
-
Store under an inert gas atmosphere.
Disposal Plan
All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.
Waste from Residues/Unused Product:
-
Collect waste material in a designated, labeled, and sealed container.
-
Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains.
Contaminated Packaging:
-
Empty containers should be treated as hazardous waste.
-
Dispose of contaminated packaging in the same manner as the unused product.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[3][4]
-
If skin irritation occurs, seek medical advice/attention.
In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
If eye irritation persists, get medical advice/attention.
If Inhaled:
-
Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
If the person feels unwell, call a POISON CENTER or doctor.
If Swallowed:
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
